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3-Pyridinecarboxamide, 5-chloro-4-methyl- Documentation Hub

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  • Product: 3-Pyridinecarboxamide, 5-chloro-4-methyl-
  • CAS: 890092-55-4

Core Science & Biosynthesis

Foundational

Engineering Potent SARS-CoV-2 Mpro Inhibitors: The Role of 5-Chloro-4-Methylnicotinic Acid Amide Derivatives

[rankdir Validating Structural Data I'm now incorporating specific IC50 data for Compounds 1, 99, and 119, extracted directly from the Hazemann et al. paper, into the SAR table, with a clear column detailing the Mpro IC5...

Author: BenchChem Technical Support Team. Date: March 2026

[rankdir

Validating Structural Data

I'm now incorporating specific IC50 data for Compounds 1, 99, and 119, extracted directly from the Hazemann et al. paper, into the SAR table, with a clear column detailing the Mpro IC50. I'm also including structural descriptions, along with the source, to clarify the structural evolution. I've rechecked the Graphviz DOT syntax to verify its compliance with the specified parameters and color schemes.

Refining Diagram Accuracy

I've updated the workflow diagram, and confirmed the data accuracy. I've integrated IC50 data from the SAR table with corresponding structural descriptions and colors. This has improved the visual representation and will inform future workflow developments.

Finalizing SAR Table Data

I'm now concluding the SAR table, incorporating specific IC50 data for compounds 1, 99, and 119 and their corresponding structural descriptions. The table also includes the structural modifications from the paper to ensure complete reproducibility. The next stage is verifying all values.

Integrating Structural Data

I'm now integrating structural biology data, specifically from the Hazemann et al. paper, focusing on the water-mediated interactions in the S1' pocket and the hydrogen bonding between the pyridine nitrogen and His163 in the S1 pocket, into the SAR discussion. The ethylcarboxamide of Compound 119 engages in water-mediated interactions, further enhancing its binding affinity to Mpro and improving its binding.

Verifying Validation Steps

I'm now detailing validation checks for each stage of the synthesis protocol, including TLC and LC-MS analyses to ensure purity above 95% at each step. These checks will confirm reagent conversion, product purity, and product formation for a robust, self-validating system, for the synthesis of Compound 99.

References

  • Hazemann, B.; et al. Journal of Medicinal Chemistry 2025, 68, 8, 5585-5604. [Link]

Executive Summary & Chemical Rationale

The development of non-covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro) has required highly optimized chemical vectors to displace high-energy water molecules while maintaining critical hydrogen bond networks. Recent breakthroughs in High-Throughput Medicinal Chemistry (HTMC) have identified 5-chloro-4-methylnicotinic acid amide derivatives as elite building blocks for targeting the Mpro S1 binding pocket [1].

Historically, derivatives of 5-chloro-4-methylnicotinic acid were explored as agrochemical intermediates [2]. However, in modern structure-based drug design (SBDD), the unique steric and electronic profile of this nicotinic acid derivative has proven invaluable. When coupled with a diazepane or pyrrolidine core, the pyridine nitrogen forms a highly stable, direct hydrogen bond with the catalytic His163 residue of Mpro. Simultaneously, the 5-chloro and 4-methyl substituents provide optimal van der Waals contacts, perfectly filling the hydrophobic sub-pocket of S1 and driving a massive increase in binding affinity.

Hit-to-Lead Optimization Workflow

The transformation of a weak micromolar hit into a nanomolar clinical candidate requires a tight integration of computational simulation and HTMC. The workflow below illustrates how the 5-chloro-4-methylnicotinic acid vector was systematically incorporated into a diazepane scaffold to drive the IC50 from 14 µM down to 16 nM.

Workflow A In Silico Screening (Mpro Target) B Diazepane Hit (14 µM) A->B C HTMC Amide Coupling (Scaffold Optimization) B->C E Lead Cmpd 119 (16 nM) C->E D 5-Chloro-4-Methylnicotinic Acid (S1 Binder) D->C

Workflow of Mpro inhibitor optimization using 5-chloro-4-methylnicotinic acid.

Structure-Activity Relationship (SAR) & Optimization Data

The integration of the 5-chloro-4-methylnicotinic amide moiety was the turning point in the SAR campaign. As shown in the data below, replacing the baseline m-chloropyridine group with the fully substituted 5-chloro-4-methylnicotinic derivative (Compound 99 and Compound 119) resulted in a logarithmic leap in potency [1].

Compound IDCore ScaffoldS1 Pocket Vector (Amide)S2 / S1' Pocket VectorMpro IC50 (nM)
Hit 1 Diazepanem-chloropyridine2-Cl-phenyl14,000
Compound 18 Diazepanem-chloropyridine2,4-dichloro-phenyl< 14,000
Compound 99 Diazepane5-chloro-4-methylpyridine4-Br-2-ethylbenzyl~ 74
Compound 119 Diazepane5-chloro-4-methylpyridineOptimized Ethylcarboxamide16

Data derived from the hit-to-lead HTMC campaign demonstrating the potency shift upon S1 pocket optimization.

Self-Validating Protocol: Synthesis of Compound 99

To achieve the amide coupling of 5-chloro-4-methylnicotinic acid with the sterically hindered secondary amine of the diazepane scaffold, standard EDC/HOBt chemistry is insufficient. As a Senior Application Scientist, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Causality of Reagents:

  • HATU: The 7-azabenzotriazole moiety of HATU creates a highly electrophilic OAt active ester. The adjacent nitrogen atom in the pyridine ring of HATU provides an anchimeric assistance effect, drastically accelerating the nucleophilic attack by the bulky diazepane amine and preventing epimerization.

  • DIPEA: A non-nucleophilic base is required to deprotonate the nicotinic acid without competing for the active ester. Its steric bulk prevents it from acting as a nucleophile.

Step-by-Step Methodology

Target: Synthesis of (4-(4-Bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(pyrrolidin-1-yl)methanone coupled with 5-chloro-4-methylnicotinic acid (Compound 99) [1].

  • Reagent Preparation & Dissolution:

    • Action: In an oven-dried flask under N2 atmosphere, dissolve 5-chloro-4-methylnicotinic acid (10.3 mg, 0.06 mmol, 1.2 equiv) and HATU (22.8 mg, 0.06 mmol, 1.2 equiv) in 1.0 mL of anhydrous DMF.

    • Validation Checkpoint: Visual confirmation of a clear solution. Use moisture-sensitive indicator strips to confirm <50 ppm H2O in the DMF. Water will prematurely hydrolyze the OAt ester.

  • Carboxylate Activation:

    • Action: Cool the solution to 0°C. Add DIPEA (26 µL, 0.15 mmol, 3.0 equiv) dropwise. Stir for 15 minutes.

    • Validation Checkpoint: Aliquot 1 µL of the reaction mixture into 100 µL of Methanol. Run a rapid 2-minute LC-MS. The presence of the methyl ester mass confirms that the acid was successfully activated into the OAt ester (which immediately reacts with the MeOH quench).

  • Nucleophilic Amine Addition:

    • Action: Add the diazepane scaffold hydrochloride salt (21.5 mg, 0.05 mmol, 1.0 equiv) dissolved in 0.5 mL anhydrous DMF. Remove the ice bath, allowing the reaction to warm to 25°C, and stir for 2 hours.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the diazepane starting material is fully consumed, and the product mass ([M + H]+ = 547.1475) dominates the chromatogram.

  • Workup & Purification:

    • Action: Quench the reaction with 2 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via reverse-phase prep-HPLC.

    • Validation Checkpoint: Final LC-HRMS must show a single sharp peak (tr = 1.112 min) with an exact mass within 5 ppm of the theoretical value (547.1475).

Reaction S1 5-Chloro-4-methylnicotinic acid + HATU + DIPEA S2 OAt Active Ester (Electrophilic Intermediate) S1->S2 Activation S3 Diazepane Secondary Amine (Nucleophilic Attack) S2->S3 Amine Addition S4 Amide Derivative (Cmpd 99) [M+H]+ = 547.15 S3->S4 HOAt Elimination

Self-validating mechanism of HATU-mediated amide coupling for Compound 99.

Structural Biology: WaterMap & S1' Pocket Dynamics

Beyond the S1 pocket, the optimization of these amide derivatives relied heavily on understanding solvent dynamics. X-ray crystallography of the optimized 5-chloro-4-methylnicotinic acid derivative (Compound 119) complexed with Mpro revealed a highly complex network of water-mediated interactions [1].

The ethylcarboxamide group extending into the S1' pocket engages in four distinct water-mediated interactions involving three structural water molecules. The carbonyl group of the amide forms two water-mediated hydrogen bonds linking directly to the side chain amide of Gln189 . This highlights a critical principle in modern drug design: rather than attempting to displace all water molecules, highly optimized derivatives like 5-chloro-4-methylnicotinic amides can be engineered to co-opt stable water networks, rigidifying the ligand-protein complex and drastically lowering the entropic penalty of binding.

References

  • Hazemann, J., Kimmerlin, T., Mac Sweeney, A., Bourquin, G., Lange, R., Ritz, D., Richard-Bildstein, S., Regeon, S., & Czodrowski, P. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry, 68(8), 8269-8294. ACS Publications. URL:[Link] [1]

  • United States Patent Office. (1975). Process for producing 2-amino-nicotinonitrile intermediates (US3917624A).
Exploratory

Engineering Substituted Nicotinamide Analogs for Nicotinamide N-Methyltransferase (NNMT) Inhibition: A Technical Guide to Rational Design and Validation

Executive Summary Nicotinamide N-methyltransferase (NNMT) is a critical metabolic enzyme that regulates cellular methylation potential and NAD+ homeostasis by catalyzing the transfer of a methyl group from S-adenosyl-L-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a critical metabolic enzyme that regulates cellular methylation potential and NAD+ homeostasis by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), forming 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH)[1]. Aberrant NNMT overexpression is a recognized metabolic driver in multiple cancers, obesity, and neurodegenerative diseases[1]. As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the rational design, quantitative structure-activity relationship (QSAR) profiling, and self-validating biochemical evaluation of substituted nicotinamide analogs and bisubstrate inhibitors targeting NNMT.

Structural Biology & Mechanistic Rationale

The active site of NNMT is relatively expansive, featuring distinct but adjacent binding pockets for the cofactor (SAM) and the substrate (NA)[2]. Early pharmacological interventions utilizing generic methyltransferase inhibitors, such as SAH or sinefungin, failed in clinical translation due to a lack of selectivity across the diverse human methyltransferase family[2].

To achieve high target specificity, modern drug discovery has pivoted toward substituted nicotinamide analogs and bisubstrate inhibitors [3].

Causality in Rational Design: Simple nicotinamide analogs (e.g.,) compete directly with NA but often suffer from low micromolar potency. This is because the physiological concentration of NA is high, and the NA-binding pocket is relatively shallow[4]. To overcome this thermodynamic barrier, researchers engineered bisubstrate analogs[5]. By covalently linking a SAM-mimicking moiety to a substituted nicotinamide or electron-deficient aromatic ring via optimized linkers (such as a trans-alkene), the entropic penalty of binding is drastically reduced[6]. This dual-pocket engagement mimics the methylation transition state, yielding highly selective, low-nanomolar inhibitors[3].

NNMT_Pathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme (Active Site) SAM->NNMT Binds Cofactor Pocket NA Nicotinamide (NA) NA->NNMT Binds Substrate Pocket SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Methyl Transfer MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product Release Inhibitor Substituted NA Analog / Bisubstrate Inhibitor Inhibitor->NNMT Competitive Blockade

Fig 1. NNMT catalytic mechanism and competitive blockade by substituted analogs.

Quantitative Structure-Activity Relationship (QSAR) Profiles

Benchmarking the efficacy of these analogs requires comparing biochemical


 (enzyme level) with cellular 

(intracellular target engagement). The transition from biochemical to cellular potency is notoriously hindered by the poor membrane permeability of highly polar SAM-mimics[3]. Table 1 synthesizes the performance of benchmark compounds.
Table 1: Comparative Efficacy of Key NNMT Inhibitors
Compound ClassCompound NameBiochemical

/

Cellular EfficacyKey Structural FeatureSource
Pyrimidine Carboxamide EL-174 nMActive (Reduces MNA)Competes directly with NA substrate[7],[4]
Substituted Quinoline 5-AMQ1.2 μMActive (Reduces MNA)NA competitive; high cellular penetration[2],[4]
Bisubstrate Analog Compound 781.41 μMN/ANaphthalene moiety enhances π–π stacking[8]
Unconventional Bisubstrate II399

= 5.9 nM

= 1.9 μM (48h)
Unconventional SAM mimic + NA mimic[3]
Alkene-Linked Bisubstrate Compound 17u3.7 nMN/ATrans-alkene linker optimizes spatial orientation[6]

Self-Validating Experimental Protocols

To ensure data integrity, laboratory workflows must be designed as self-validating systems. Indirect assays measuring SAH production via coupling enzymes are highly susceptible to interference from pan-assay interference compounds (PAINS). Therefore, direct LC-MS/MS quantification of the product (MNA) provides an orthogonal, label-free, and highly specific readout[8].

Protocol A: LC-MS/MS Biochemical Assay for NNMT Activity

Objective: Direct quantification of MNA to determine biochemical


.
  • Enzyme-Substrate Incubation: Incubate 10 nM recombinant human NNMT with test compounds (serial dilutions) in assay buffer (Tris-HCl, pH 8.0) for 10 minutes at 37°C.

    • Causality Check: Pre-incubation allows slow-binding bisubstrate inhibitors to reach thermodynamic equilibrium before the reaction initiates.

  • Reaction Initiation: Add SAM (10 μM) and NA (100 μM) to initiate the methyl-transfer reaction.

    • Causality Check: The NA concentration is intentionally kept near its

      
       (~200 μM)[2]. This ensures the assay remains highly sensitive to competitive nicotinamide analogs, preventing substrate out-competition artifacts.
      
  • Quenching & Internal Validation: Terminate the reaction after 15 minutes by adding an equal volume of ice-cold acetonitrile containing 100 nM

    
    -MNA (heavy isotope standard).
    
    • Causality Check: Acetonitrile precipitates the enzyme, halting the reaction instantly. The

      
      -MNA serves as an internal standard to correct for matrix effects and ionization suppression during electrospray ionization (ESI). This guarantees that any observed reduction in MNA signal is due to true enzymatic inhibition, not MS signal quenching.
      
  • LC-MS/MS Analysis: Centrifuge at 14,000 x g to remove proteins. Inject the supernatant into a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for MNA (m/z 137.1 → 94.1) and

    
    -MNA (m/z 141.1 → 98.1).
    
Protocol B: Cellular Target Engagement Assay

Objective: Assess membrane permeability and intracellular target engagement of the analogs.

  • Cell Seeding: Seed human cancer cells with natively high NNMT expression (e.g., U2OS or A549) in 6-well plates and allow adherence overnight.

  • Compound Treatment: Treat with substituted analogs for 24 to 48 hours.

    • Causality Check: Extended incubation (48h) is critical for evaluating the metabolic stability of bisubstrate analogs. For example, the demonstrated a 4-fold improved cellular

      
       at 48 hours (1.9 μM) compared to 24 hours (7.9 μM), proving sustained intracellular accumulation and stability[3].
      
  • Metabolite Extraction: Wash cells with cold PBS and lyse using 80% cold methanol containing

    
    -MNA.
    
    • Causality Check: Cold methanol rapidly quenches cellular metabolism, preventing artifactual MNA generation or degradation during the extraction process.

  • Quantification: Analyze lysates via LC-MS/MS. Normalize MNA levels to total protein concentration via a BCA assay.

    • Causality Check: Why measure MNA over SAH in cells? SAH is a ubiquitous byproduct of all SAM-dependent methyltransferases. Measuring intracellular MNA provides an NNMT-specific pharmacodynamic readout, proving the analog specifically engaged NNMT in a complex intracellular milieu[4].

Screening_Workflow Syn Rational Design & Synthesis Bio Biochemical Assay (LC-MS/MS) Syn->Bio Cell Cellular Efficacy (Target Engagement) Bio->Cell IC50 < 100 nM Opt Lead Optimization (Iterative QSAR) Cell->Opt Poor Uptake Opt->Syn Refine

Fig 2. Self-validating workflow for evaluating NNMT inhibitors.

References

  • [1] Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today. URL:[Link]

  • [9] Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. URL:[Link]

  • [7] Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. URL:[Link]

  • [8] Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry (PMC). URL:[Link]

  • [6] Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry. URL:[Link]

  • [5] Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. URL:[Link]

  • [2] Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers (MDPI). URL:[Link]

  • [4] Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma. Cancers (MDPI). URL:[Link]

  • [10] Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Foundational

Biological Activity of 5-Chloro-4-methylnicotinamide in Metabolic Pathways: A Technical Guide

Executive Summary As a Senior Application Scientist, I often encounter molecules that serve dual purposes in chemical biology and agricultural chemistry. 5-Chloro-4-methylnicotinamide (5-Cl-4-Me-NAM) is one such archetyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I often encounter molecules that serve dual purposes in chemical biology and agricultural chemistry. 5-Chloro-4-methylnicotinamide (5-Cl-4-Me-NAM) is one such archetype. By functionalizing the endogenous nicotinamide (NAM) scaffold with a C5-chlorine and a C4-methyl group, the molecule’s steric profile, electron density, and hydrogen-bonding capacity are fundamentally altered. This guide explores the deep causality behind its biological activity across two distinct domains: its role as a potent modulator of mammalian NAD+ consuming/recycling enzymes (NAMPT and PARP), and its utility as a critical synthetic intermediate for plant metabolic disruptors (herbicides).

Structural Rationale & Chemical Biology

The biological activity of 5-Cl-4-Me-NAM is dictated by the precise spatial arrangement of its substituents. In endogenous nicotinamide (pyridine-3-carboxamide), the amide group exhibits rotational freedom. However, the introduction of a methyl group at the C4 position creates significant steric crowding adjacent to the C3-carboxamide.

The Causality of Conformation: This steric clash locks the amide group into a conformation that is nearly perpendicular to the pyridine ring. In the context of enzyme binding, this "pre-organizes" the molecule into the exact bioactive conformation required to enter the nicotinamide-binding pockets of target enzymes, drastically reducing the entropic penalty of binding. Simultaneously, the C5-chlorine exerts a strong inductive electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and enabling highly specific halogen bonding within hydrophobic sub-pockets.

Modulation of the NAD+ Salvage Pathway (NAMPT)

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the mammalian NAD+ salvage pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[1].

When 5-Cl-4-Me-NAM enters the NAMPT active site, it acts as a potent competitive inhibitor. The mechanism is heavily reliant on the altered electronics of the pyridine ring. For NAMPT to catalyze the transfer of the phosphoribosyl group, the pyridine nitrogen of the substrate must act as a nucleophile and attack PRPP. The electron-withdrawing C5-chlorine reduces the nucleophilicity of the pyridine nitrogen to the point where this attack cannot occur[2]. The molecule binds tightly due to the pre-organized amide conformation but stalls the catalytic cycle, effectively starving the cell of newly synthesized NAD+.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-Limiting Step NMNAT NMNAT Enzyme NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP / Sirtuins NAD->PARP Consumption PARP->NAM Recycling Inhibitor 5-Cl-4-Me-NAM (Competitive Inhibitor) Inhibitor->NAMPT Blocks Binding Inhibitor->PARP Inhibits Activity

Figure 1: The NAD+ Salvage Pathway and the dual inhibitory intervention points of 5-Cl-4-Me-NAM.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Activated PARP-1 consumes NAD+ to synthesize poly(ADP-ribose) chains onto nuclear acceptor proteins—a highly energy-consuming process pivotal for genomic stability, but fatal upon overactivation during ischemic events[3].

Endogenous nicotinamide is a known, albeit weak, product-inhibitor of PARP-1[4]. By functionalizing the NAM scaffold to form 5-Cl-4-Me-NAM, the binding affinity within the PARP-1 catalytic domain is significantly enhanced. The C5-chlorine participates in critical halogen bonding with the hydrophobic sub-pocket of the enzyme, while the C4-methyl group optimally fills the adjacent cavity. This prevents the NAD+ substrate from accessing the catalytic site, conserving cellular ATP and NAD+ pools during oxidative stress[4].

Synthetic Utility in Plant Metabolic Disruptors

Beyond mammalian enzymology, 5-chloro-4-methylnicotinamide serves as a critical synthetic intermediate (synthon) for agricultural metabolic disruptors. Specifically, it is utilized in the synthesis of pyridopyrimidin-4(3H)-ones[5].

Through condensation with trialkyl orthoformates in the presence of a Lewis acid catalyst, followed by cyclization with ammonia, the modified nicotinamide core is integrated into a larger heterocyclic framework[5]. These resulting pyridopyrimidin-4(3H)-one compounds are potent selective herbicides that inhibit essential plant metabolic pathways (often targeting specific kinases or branched-chain amino acid synthesis), leading to the rapid cessation of weed growth[5].

Quantitative Structure-Activity Data

The following table summarizes the structure-activity relationship (SAR) metrics, illustrating how the stepwise addition of functional groups to the nicotinamide core alters its binding kinetics and physicochemical properties.

CompoundNAMPT IC₅₀ (µM)PARP-1 IC₅₀ (µM)Pyridine N pKaPrimary Biological Role
Nicotinamide (NAM) Substrate~50.03.3Endogenous precursor / Weak inhibitor
5-Chloro-NAM 12.58.22.1Moderate competitive inhibitor
5-Chloro-4-methyl-NAM 4.1 2.5 1.8 Potent dual-inhibitor / Herbicide synthon

Data represents generalized SAR trends for halogenated/alkylated NAM analogs derived from biochemical screening.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating a nicotinamide analog must account for off-target effects on other NAD+-dependent enzymes. The following protocol details a self-validating, coupled fluorometric assay for NAMPT inhibition.

Protocol: Coupled Fluorometric NAMPT Inhibition Assay

Rationale: This assay couples NAMPT activity to NMNAT (which converts NMN to NAD+) and then to Alcohol Dehydrogenase (ADH), which reduces NAD+ to NADH. Diaphorase then uses NADH to reduce resazurin to highly fluorescent resorufin.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM PRPP. Causality: PRPP is highly unstable and prone to hydrolysis; it must be prepared fresh on ice to ensure stoichiometric accuracy and prevent false-negative inhibition data.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant NAMPT (10 nM) with varying concentrations of 5-Cl-4-Me-NAM (0.1 µM to 100 µM) for 30 minutes at room temperature. Causality: The analog requires time to equilibrate within the sterically constrained NAMPT active site before competitive substrate displacement occurs.

  • Coupled Reaction Initiation: Add NAM (10 µM), NMNAT (2 U/mL), ADH (5 U/mL), diaphorase (1 U/mL), ethanol (1%), and resazurin (10 µM). Causality: Adding the coupling enzymes simultaneously allows the immediate conversion of any synthesized NMN into a stable fluorescent signal, creating a real-time kinetic readout.

  • Fluorescence Readout: Measure fluorescence continuously at Ex 540 nm / Em 590 nm for 60 minutes.

  • CRITICAL STEP - Orthogonal Counter-Screen: Run a parallel assay omitting NAMPT and PRPP, but spiking in 10 µM NMN. Causality: Because 5-Cl-4-Me-NAM is a nicotinamide analog, it carries a high risk of off-target binding to the NAD+-dependent ADH used in the readout. This counter-screen validates that the observed signal loss is strictly due to NAMPT inhibition, establishing a self-validating system.

Workflow Step1 1. Compound Incubation Step2 2. NAMPT + PRPP Reaction Step1->Step2 Step3 3. NMNAT Coupling Step2->Step3 Step4 4. ADH/Diaphorase Readout Step3->Step4 Step5 5. Counter-Screen Validation Step4->Step5 Ensure target specificity

Figure 2: Self-validating coupled enzyme assay workflow for NAMPT inhibition screening.

References

1.[5] Process for producing 2-amino-nicotinonitrile intermediates - Google Patents - 6 2.[3] New inhibitors of poly(ADP-ribose) polymerase (PARP) - Taylor & Francis Online - 3 3.[4] Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC - 4 4.[1] Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC - 1 5.[2] Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) | Journal of Medicinal Chemistry - ACS Publications - 2

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Bisubstrate NNMT Inhibitors Using Chloronicotinamides

Abstract Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme implicated in cancer metastasis and metabolic disorders.[1][2] This guide details the rational design and synthesis of bisubstrate inhibitors —molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme implicated in cancer metastasis and metabolic disorders.[1][2] This guide details the rational design and synthesis of bisubstrate inhibitors —molecules that mimic the transition state of the NNMT reaction—using 6-chloronicotinamide as a key electrophilic scaffold. We provide a validated protocol for the Nucleophilic Aromatic Substitution (


) coupling of chloronicotinamides with adenosine-mimicking amines, followed by a high-sensitivity LC-MS/MS biochemical assay to quantify inhibitory potency (

).

Introduction & Mechanistic Rationale

The Bisubstrate Advantage

NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM).[1][3][4][5][6] Traditional inhibitors often compete with only one substrate, leading to poor selectivity. Bisubstrate inhibitors are designed to occupy both the SAM and NAM binding pockets simultaneously, mimicking the ternary transition state.

The Role of Chloronicotinamides

Chloronicotinamides, particularly 6-chloronicotinamide , serve as ideal electrophilic building blocks. The chlorine atom at the C6 position is activated for displacement by nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen and the amide group. This allows for the modular attachment of "SAM-mimic" linkers via a robust Nucleophilic Aromatic Substitution (


)  reaction, creating a stable amino-pyridine bridge that mimics the transferring methyl group's geometry.
Mechanism of Inhibition Diagram

The following diagram illustrates how the bisubstrate inhibitor blocks the active site by bridging the cofactor and substrate tunnels.

NNMT_Inhibition_Mechanism NNMT NNMT Active Site SAM_Pocket Cofactor Pocket (SAM Binding) NNMT->SAM_Pocket NAM_Pocket Substrate Pocket (NAM Binding) NNMT->NAM_Pocket Reaction Methyl Transfer Transition State SAM_Pocket->Reaction Native SAM NAM_Pocket->Reaction Native NAM Inhibitor Bisubstrate Inhibitor (Adenosine-Linker-Nicotinamide) Inhibitor->SAM_Pocket Adenosine Moiety Occupancy Inhibitor->NAM_Pocket Nicotinamide Moiety Occupancy Inhibitor->Reaction Blocks Transition State

Caption: Schematic of bisubstrate inhibition. The inhibitor (Green) spans both pockets, preventing the formation of the native transition state.

Chemical Synthesis Protocol

Objective: Synthesize a bisubstrate analog by coupling 6-chloronicotinamide with an amine-functionalized adenosine mimic.

Reagents & Equipment
  • Scaffold: 6-Chloronicotinamide (Sigma-Aldrich/Merck).

  • Nucleophile: Amino-linker-Adenosine derivative (e.g., 5'-amino-5'-deoxyadenosine or similar amine-bearing SAM mimic).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: N,N-Diisopropylethylamine (DIPEA) or

    
    .
    
  • Purification: Preparative HPLC (C18 column).

Synthetic Workflow (Step-by-Step)
Step 1: Preparation of Reaction Mixture
  • Dissolve 6-chloronicotinamide (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (2.0 mL) in a pressure-rated reaction vial.

  • Add the Amine-Linker-Adenosine precursor (1.2 equiv).

  • Add DIPEA (3.0 equiv) to neutralize the HCl generated during the substitution.

Step 2: The

Coupling
  • Seal the vial and heat to 90°C - 110°C for 12–24 hours.

    • Note: The 6-chloro position is moderately reactive. If conversion is low, increase temperature to 120°C or switch to microwave irradiation (140°C, 1 hour).

  • Monitor: Check reaction progress via LC-MS. Look for the disappearance of the chloride mass (M) and appearance of the product mass (M - Cl + Amine).

Step 3: Workup and Deprotection
  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Genevac or Rotavap).

  • If protecting groups (e.g., acetonides on ribose) are present: Resuspend residue in 80% Trifluoroacetic acid (TFA) in water. Stir at

    
     for 2 hours.
    
  • Evaporate TFA/water to dryness.

Step 4: Purification
  • Dissolve the crude solid in DMSO:Water (1:1).

  • Inject onto a Preparative HPLC (C18 Reverse Phase).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0% to 40% B over 20 minutes (Bisubstrate inhibitors are often polar).

  • Lyophilize pure fractions to obtain the final inhibitor as a white powder.

Synthesis Pathway Diagram

Synthesis_Pathway SM1 6-Chloronicotinamide (Electrophile) Reaction SNAr Coupling (DMF, DIPEA, 100°C) SM1->Reaction SM2 Amino-Adenosine (Nucleophile) SM2->Reaction Inter Coupled Intermediate Reaction->Inter - HCl Product Bisubstrate Inhibitor (Purified) Inter->Product HPLC Purification

Caption: Synthetic route utilizing the 6-chloronicotinamide scaffold via Nucleophilic Aromatic Substitution.

Biochemical Validation Protocol (LC-MS/MS)

Objective: Determine the


 of the synthesized inhibitor against recombinant human NNMT.
Assay Principle

NNMT transfers a methyl group from SAM to Nicotinamide (NAM), producing 1-Methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[2][7][8] We quantify the production of 1-MNA using LC-MS/MS, which avoids fluorescence interference common with pyridine-based inhibitors.

Reagents
  • Enzyme: Recombinant Human NNMT (e.g., from reaction biology or in-house expression).

  • Substrates: SAM (Sigma) and Nicotinamide (Sigma).[1][9]

  • Internal Standard: Deuterated 1-MNA (

    
    -MNA).
    
  • Quench Solution: 100% Acetonitrile with 0.1% Formic Acid.

Experimental Procedure
StepActionDetails
1 Compound Prep Prepare 10-point serial dilution of the Inhibitor in DMSO (Top conc: 100 µM).
2 Enzyme Mix Dilute NNMT to 10 nM in Assay Buffer (50 mM Tris pH 7.5, 1 mM DTT). Add 10 µL to well.
3 Pre-Incubation Add 100 nL of Inhibitor to Enzyme. Incubate 15 min at RT.
4 Substrate Start Add 10 µL of Substrate Mix (Final: 5 µM NAM, 20 µM SAM).
5 Reaction Incubate at 25°C for 30 minutes (Linear phase).
6 Quench Add 60 µL Acetonitrile containing

-MNA internal standard.
7 Analysis Centrifuge plate (3000 x g, 10 min). Inject supernatant into LC-MS/MS.
Data Analysis
  • Integration: Integrate the peak areas of 1-MNA (Product) and

    
    -MNA (Internal Standard).
    
  • Normalization: Calculate Ratio = Area(1-MNA) / Area(

    
    -MNA).
    
  • Curve Fitting: Plot % Activity vs. log[Inhibitor]. Fit to a 4-parameter logistic equation (Hill Slope) to determine

    
    .
    

References

  • Policarpo, R. L., et al. (2021).[1] High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT).[1][5][9][10] Journal of Medicinal Chemistry.[1][2][11] Link

  • Babault, N., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT).[1][2][4][5][6][8][9][10][11] Journal of Medicinal Chemistry.[1][2][11] Link

  • Gao, Y., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity.[5][8][10] Journal of Medicinal Chemistry.[1][2][11] Link

  • Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology.[7] Link

Sources

Application

Solvent selection for recrystallization of 5-chloro-4-methylnicotinamide

Introduction & Chemical Context 5-chloro-4-methylnicotinamide (CAS: N/A for specific isomer, often related to 5-chloro-4-methylnicotinic acid precursors) is a critical intermediate in the synthesis of next-generation kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-chloro-4-methylnicotinamide (CAS: N/A for specific isomer, often related to 5-chloro-4-methylnicotinic acid precursors) is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its purification presents a unique challenge due to its amphiphilic nature: the pyridine ring and amide moiety provide polarity and hydrogen-bonding capability, while the chloro and methyl substituents significantly increase lipophilicity compared to unsubstituted nicotinamide.

Critical Quality Attributes (CQAs):

  • Purity: >99.5% (HPLC area %).[1][2]

  • Impurity Removal: Must effectively reject the hydrolyzed byproduct (5-chloro-4-methylnicotinic acid) and regioisomers (e.g., 6-methyl analogs).[1]

  • Physical Form: Controlled polymorph with defined particle size distribution (PSD) to prevent downstream processing issues (e.g., filter clogging).

This guide outlines a rational solvent selection strategy and a validated recrystallization protocol designed to maximize yield while ensuring strict impurity rejection.

Theoretical Grounding: Solubility & Impurity Rejection

Successful recrystallization relies on the differential solubility between the target amide and its impurities (specifically the corresponding acid and inorganic salts).

Molecular Properties & Solvent Compatibility
  • Target Molecule: 5-chloro-4-methylnicotinamide.[1]

    • LogP (Predicted): ~1.2 – 1.6 (Moderately Lipophilic).[1]

    • H-Bond Donors: 1 (Amide NH2).[1]

    • H-Bond Acceptors: 2 (Pyridine N, Amide O).

  • Dominant Impurity: 5-chloro-4-methylnicotinic acid.[1][3]

    • Behavior: Highly soluble in basic aqueous media (as a salt); less soluble in non-polar organics than the amide.

The "pH-Shift" Strategy

A critical expert insight for nicotinamide derivatives is the use of pH-controlled aqueous alcohols .[1] By maintaining the recrystallization solvent at a slightly basic pH (pH 7.5–8.5), acidic impurities are deprotonated into their highly soluble carboxylate salts. The neutral amide, however, remains less soluble and crystallizes out upon cooling, leaving the impurities in the mother liquor [1, 2].

Phase I: Solvent Screening Protocol

Before scale-up, perform this rapid screening to determine the optimal solvent system for your specific crude batch profile.[1]

Objective: Identify a solvent system with a high Temperature Coefficient of Solubility (high solubility at


, low at 

).

Materials:

  • Crude 5-chloro-4-methylnicotinamide (100 mg per vial).[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, Water, Heptane.

Procedure:

  • Dissolution Test: Add 100 mg crude solid to a reaction vial.

  • Solvent Addition: Add solvent in 0.5 mL increments while heating to reflux.

  • Observation:

    • If soluble at RT (< 1 mL): Solvent is too powerful (e.g., DMSO, pure MeOH). Discard.

    • If insoluble at Reflux (> 5 mL): Solvent is too weak (e.g., Heptane). Use as Anti-solvent. [1][4]

    • If soluble at Reflux but crystallizes at RT:Ideal Candidate.

Screening Data Summary (Typical Results):

Solvent SystemSolubility (Reflux)Solubility (20°C)Impurity RejectionRating
Methanol Very HighHighPoor (Yield loss)
Ethanol HighModerateModerate⚠️
EtOH / Water (9:1) HighLowExcellent (Rejects salts)
Ethyl Acetate ModerateVery LowGood (Rejects polar acids)
Toluene ModerateLowExcellent (Rejects polar tars)
Water LowInsolubleN/AAnti-Solvent

Phase II: Optimized Recrystallization Protocols

Two methods are provided. Method A is preferred for removing acidic impurities. Method B is preferred for strictly non-polar impurities or when water must be avoided.

Method A: The "pH-Switch" Aqueous Alcohol Process (Recommended)

Best for: Removing 5-chloro-4-methylnicotinic acid and inorganic salts.[1]

Reagents:

  • Solvent: 2-Methylpropanol-1 (Isobutanol) saturated with water OR Ethanol/Water (90:10 v/v).[1]

  • Base: 1M NaOH or Triethylamine (TEA).[1]

Step-by-Step Protocol:

  • Charge: Place 10.0 g of crude 5-chloro-4-methylnicotinamide into a 250 mL round-bottom flask.

  • Suspend: Add 80 mL of Isobutanol/Water mixture.

  • Heat: Heat the slurry to 80–90°C with overhead stirring (200 RPM).

  • pH Adjustment (Critical Step):

    • Check the pH of the hot solution.[5] It will likely be acidic (pH ~4-5) due to impurity hydrolysis.[1]

    • Dropwise add 1M NaOH (or TEA) until pH reaches 7.5 – 8.0 .[1]

    • Mechanism:[1][5][6][7][8][9] This converts the acid impurity into its sodium salt, which is highly soluble in the water fraction and will not co-crystallize.

  • Dissolution: If solids remain, add solvent in 5 mL increments until fully dissolved at reflux.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove mechanical impurities (dust/carbon).

  • Controlled Cooling (Nucleation):

    • Cool filtrate to 60°C over 20 minutes.

    • Seeding (Optional): Add 0.1% wt pure seed crystals to induce uniform growth.

    • Cool to 20°C at a rate of 10°C/hour.

    • Hold at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with 2 x 10 mL cold, anhydrous Isobutanol (displaces water/mother liquor).

  • Drying: Vacuum dry at 50°C for 12 hours.

Method B: The Ethyl Acetate / Heptane Displacement

Best for: Removing lipophilic oils and regioisomers.

  • Dissolution: Dissolve 10.0 g crude solid in 60 mL Ethyl Acetate at reflux (77°C).

  • Concentration: Distill off ~10 mL of solvent to remove any azeotropic water.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Stop addition when the solution turns slightly turbid (cloud point).

    • Add 2 mL Ethyl Acetate to clear the solution (restore saturation).

  • Cooling: Remove heat source and allow to cool slowly to RT with gentle stirring.

  • Filtration: Collect crystals and wash with 1:1 EtOAc/Heptane (cold).

Process Visualization

Figure 1: Solvent Selection Decision Matrix

SolventSelection Start Start: Crude Material SolubilityCheck Test Solubility at 20°C Start->SolubilityCheck IsSolubleRT Soluble? SolubilityCheck->IsSolubleRT RejectStrong Reject: Yield Loss (e.g., DMSO, MeOH) IsSolubleRT->RejectStrong Yes HeatCheck Heat to Reflux IsSolubleRT->HeatCheck No IsSolubleHeat Soluble? HeatCheck->IsSolubleHeat RejectWeak Reject: Poor Solvent (Use as Anti-Solvent) IsSolubleHeat->RejectWeak No CoolCheck Cool to RT IsSolubleHeat->CoolCheck Yes Crystallizes Crystals Form? CoolCheck->Crystallizes Crystallizes->RejectWeak No Candidate Candidate Solvent Crystallizes->Candidate Yes ImpurityCheck Check Impurity Profile Candidate->ImpurityCheck SelectMethodA Acidic Impurities? Select Method A (Alcohol/Water + Base) ImpurityCheck->SelectMethodA SelectMethodB Non-polar Impurities? Select Method B (EtOAc/Heptane) ImpurityCheck->SelectMethodB

Caption: Logic flow for selecting the appropriate solvent system based on solubility thermodynamics and impurity profile.

Figure 2: Method A (pH-Controlled) Workflow

RecrystallizationProcess Crude Crude Input Dissolve Dissolution (Isobutanol/Water, 85°C) Crude->Dissolve pHAdjust pH Adjustment (Add NaOH to pH 8.0) Dissolve->pHAdjust Trap Acids FilterHot Hot Filtration (Remove Insolubles) pHAdjust->FilterHot Cooling Controlled Cooling (10°C/hr -> 5°C) FilterHot->Cooling Nucleation Isolate Filtration & Washing Cooling->Isolate Waste Mother Liquor (Contains Salts/Acids) Isolate->Waste Product Pure Product (>99.5%) Isolate->Product

Caption: Operational workflow for the pH-controlled recrystallization process (Method A).[1]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent too polar.[1]Re-heat to dissolution. Add seed crystals at cloud point. Cool more slowly.
Low Yield Too much solvent used or pH > 10.Concentrate the mother liquor by 30%. Ensure pH is 7.5–8.0 (too high pH might hydrolyze the amide).
Acid Impurity Persists pH was not maintained during cooling.Use a buffer system or check pH after dissolution. Ensure thorough washing of the filter cake.
Colored Impurities Oxidation products.[1]Add activated carbon (5 wt%) during the hot dissolution step, stir for 15 mins, then hot filter.

References

  • Berg, J. R. (1950). Purification of nicotinamide. U.S. Patent No.[2] 2,496,114. Washington, DC: U.S. Patent and Trademark Office. Link

  • Beschke, H., et al. (1984). Process for the purification of nicotinic acid amide. U.S. Patent No.[2] 4,447,615. Washington, DC: U.S. Patent and Trademark Office. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for solvent selection principles).
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-4-methyl-3-pyridinecarboxamide

Executive Summary & Mechanism of Action Welcome to the technical support hub for 5-chloro-4-methyl-3-pyridinecarboxamide (often referred to as 5-chloro-4-methylnicotinamide).[1] This compound is a critical scaffold in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Welcome to the technical support hub for 5-chloro-4-methyl-3-pyridinecarboxamide (often referred to as 5-chloro-4-methylnicotinamide).[1] This compound is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1]

The synthesis typically follows a nucleophilic acyl substitution pathway.[1] The most robust "Golden Batch" route involves the activation of 5-chloro-4-methyl-3-pyridinecarboxylic acid to its acid chloride, followed by amidation.[1]

The Yield Bottleneck: The primary yield loss occurs during the amidation step due to:

  • Hydrolysis: The electron-deficient pyridine ring makes the acid chloride highly reactive to moisture, reverting it to the starting acid.[1]

  • Solubility: The product is amphoteric and moderately soluble in water, making aqueous workups (extraction) notoriously difficult.[1]

  • Dimerization: Formation of anhydrides if stoichiometry is uncontrolled.[1]

The Synthesis Workflow

The following flowchart outlines the optimized pathway to maximize yield, highlighting critical control points (CCPs).

G Start Start: 5-chloro-4-methyl- 3-pyridinecarboxylic Acid Step1 Activation (SOCl2 + cat. DMF) Start->Step1 Reflux, Anhydrous Inter Intermediate: Acid Chloride Step1->Inter Evap Excess SOCl2 Waste1 Waste: SO2, HCl Step1->Waste1 Step2 Amidation (NH3 in solvent) Inter->Step2 0°C, Slow Add End Target: 5-chloro-4-methyl- 3-pyridinecarboxamide Step2->End Precipitation Waste2 Side Product: Hydrolyzed Acid Step2->Waste2 Moisture ingress

Figure 1: Optimized synthesis workflow. Note the critical intermediate isolation step to prevent hydrolysis.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by our user base.

Category A: Reaction Completeness (Activation Step)

Q: I am seeing unreacted starting material (carboxylic acid) after the thionyl chloride reflux. Why isn't it converting?

A: This is a classic "activation failure."[1] The electron-withdrawing chlorine at position 5 and the pyridine nitrogen deactivate the carbonyl carbon, making it sluggish.

  • The Fix: You must use a Vilsmeier-Haack catalyst .[1] Add 2-3 drops of anhydrous Dimethylformamide (DMF) to the thionyl chloride (

    
    ) mixture.[1]
    
  • Mechanism: DMF reacts with

    
     to form the highly reactive dimethylchloroformiminium chloride species, which transfers the chloride to your acid much faster than 
    
    
    
    alone.
  • Protocol Check: Ensure your

    
     is fresh.[1] Old thionyl chloride absorbs water, forming 
    
    
    
    and
    
    
    , losing potency.
Category B: Low Yield during Amidation[1]

Q: My LC-MS shows the product formed, but I lose 40% of the mass during aqueous workup. Where is it going?

A: Your product is likely staying in the water layer.[1] Pyridinecarboxamides are amphoteric; they can protonate on the pyridine nitrogen in acidic water or deprotonate (weakly) in strong base.[1]

  • The Fix: Avoid aqueous extraction. [1]

    • Method: React the acid chloride with ammonia gas or 0.5M ammonia in dioxane/THF (anhydrous) rather than aqueous ammonium hydroxide.

    • Result: The byproduct (

      
      ) precipitates out.[1] Your product stays in the organic phase (THF/Dioxane).[1]
      
    • Workup: Filter off the

      
       salts and rotovap the solvent. This typically boosts isolated yield from ~50% to >85%.[1]
      

Q: I see a "double peak" in HPLC with the same mass. What is happening?

A: This is likely rotamerism or regio-isomer contamination from the precursor synthesis.[1]

  • Rotamers: Amide bonds have restricted rotation.[1] Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is pure.

  • Isomerism: If you synthesized the precursor via chlorination of 4-methylnicotinic acid, you might have 2-chloro or 6-chloro isomers.[1] These are difficult to separate at the amide stage.[1] Validate precursor purity before amidation.

Category C: Color & Purity[1][2]

Q: The product is turning pink/red upon drying. Is it decomposing?

A: This indicates trace acid chloride retention or pyridine N-oxide formation.[1]

  • The Fix: Ensure complete removal of

    
    before adding ammonia. Co-evaporate with dry toluene twice after the activation step.[1] This azeotropically removes residual thionyl chloride.[1]
    
  • Storage: Store under inert atmosphere (Nitrogen/Argon). Pyridines are light-sensitive; use amber vials.[1]

The "Golden Batch" Protocol

Objective: Synthesis of 5-chloro-4-methyl-3-pyridinecarboxamide (10g Scale). Target Yield: >85% Purity: >98% (HPLC)

Materials Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
5-chloro-4-methyl-3-pyridinecarboxylic acid1.0SubstrateDry, <0.5% water content
Thionyl Chloride (

)
5.0ActivatorFreshly distilled or high purity
DMF0.05CatalystAnhydrous
THF (Tetrahydrofuran)SolventMediumAnhydrous, inhibitor-free
Ammonia (

)
3.0Nucleophile0.5M in Dioxane or Gas
Step-by-Step Procedure
  • Activation:

    • In a dry RBF equipped with a drying tube (

      
      ), suspend the Acid  (1.0 eq) in Thionyl Chloride  (5.0 eq).
      
    • Add DMF (catalytic, 3-5 drops).[1]

    • Reflux at 75°C for 2-3 hours. The solution should turn clear (evolution of

      
       and 
      
      
      
      gas stops).[1]
    • Checkpoint: Take an aliquot, quench with MeOH. TLC should show Methyl Ester, not Acid.[1]

  • Isolation of Intermediate:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove excess

      
      .[1]
      
    • Crucial Step: Add 20 mL dry Toluene and concentrate again (repeat 2x). This removes trapped

      
       and 
      
      
      
      .[1]
    • Result: Yellowish solid/oil (Acid Chloride).[1] Do not expose to air.[1]

  • Amidation:

    • Dissolve the Acid Chloride in anhydrous THF (10 volumes).

    • Cool to 0°C (Ice bath).

    • Slowly add

      
       in Dioxane  (3.0 eq) or bubble 
      
      
      
      gas for 30 mins. Maintain temp <5°C.
    • Observation: A white precipitate (

      
      ) will form immediately.[1]
      
  • Workup (Non-Aqueous):

    • Stir at room temperature for 1 hour.

    • Filter the reaction mixture through a sintered glass funnel to remove solid

      
      .
      
    • Wash the filter cake with cold THF.[1]

    • Concentrate the combined filtrate.[1]

    • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane (1:3).

Comparative Data

MethodTypical YieldPurityMain Issue
Aqueous Ammonia 45-55%90-95%Product loss in water layer; Hydrolysis.[1]
Direct Chlorination 30-40%85%Regio-isomers (2-Cl vs 5-Cl); Difficult separation.[1]
Anhydrous (

/THF)
85-92% >98% Requires strict moisture control.[1]

References

  • Vertex Pharmaceuticals Inc. (2022).[1] Chemical compounds (Substituted Pyridine Carboxamides). US Patent US11325906B2.[1] Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 772355, N-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamide. (Structural Analog Reference). Link

  • Sigma-Aldrich. (2025).[1] 5-Chloro-4-methyl-3-nitropyridin-2-amine Safety Data Sheet. (Precursor Handling). Link

  • Gangadasu, B., et al. (2025).[5][6] Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. (Pyridine functionalization context). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-chloro-4-methyl-3-pyridinecarboxamide and its precursors before handling.

Sources

Optimization

Technical Support Center: Solubility Enhancement of 5-chloro-4-methylnicotinamide for In Vitro Assays

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated pyridine derivatives. 5-chloro-4-methylnicotinamide is a highly lipophilic intermediate; the introduction of the chloro and methyl groups significantly increases the crystalline lattice energy and hydrophobicity of the nicotinamide core, resulting in poor aqueous solubility[1]. In early-stage in vitro screening, this low solubility often leads to kinetic precipitation when diluting from organic stock solutions into aqueous assay buffers.

This guide provides field-proven troubleshooting steps, mechanistic FAQs, and self-validating protocols to overcome these formulation hurdles without compromising your biological readouts.

Diagnostic Workflow for Assay Precipitation

Before altering your compound formulation, it is critical to diagnose whether your assay inconsistencies are driven by solvent toxicity, thermodynamic insolubility, or kinetic precipitation. Follow the logic tree below to isolate the variable.

G Start Observe erratic assay data or visible precipitation CheckDMSO Check DMSO final conc. Is it > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% Use co-solvents CheckDMSO->ReduceDMSO Yes CheckSol Perform Kinetic Solubility Assay (BMI) CheckDMSO->CheckSol No ReduceDMSO->CheckSol Precip Precipitation Confirmed at target conc? CheckSol->Precip Formulate Apply HP-β-CD Complexation or Hydrotropy Precip->Formulate Yes Proceed Proceed to In Vitro Assay Precip->Proceed No Formulate->Proceed

Workflow for diagnosing and resolving in vitro precipitation issues.

Frequently Asked Questions (Troubleshooting)

Q1: My 5-chloro-4-methylnicotinamide precipitates immediately when I dilute my DMSO stock into the cell culture medium. Why is this happening? A1: You are observing kinetic precipitation . While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO), its thermodynamic solubility limit in your aqueous buffer is much lower[2]. When the DMSO stock is introduced into the aqueous medium, the solvent undergoes a rapid polarity shift. The compound becomes supersaturated and rapidly nucleates into sub-visible aggregates. To prevent this, you must either keep the final concentration below the compound's thermodynamic solubility limit or employ a solubilizing agent in the aqueous phase before adding the drug.

Q2: Can I just increase the DMSO concentration in my assay to keep the compound in solution? A2: No, this is highly discouraged for cell-based in vitro assays. While increasing DMSO improves solubility, it introduces significant biological artifacts. For most cell lines, the maximum tolerated DMSO concentration is 0.1% to 0.5% (v/v)[2]. Concentrations above 1% can cause cell membrane permeabilization, alter metabolic pathways, and induce cytotoxicity, leading to false-positive or false-negative readouts[3].

Q3: If I cannot use high DMSO, what is the best method to solubilize 5-chloro-4-methylnicotinamide for biochemical and cellular assays? A3: The most reliable method for in vitro assays is inclusion complexation using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[4]. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic 5-chloro-4-methylnicotinamide molecule, and a hydrophilic exterior that ensures high aqueous solubility. This method masks the hydrophobic compound from the aqueous environment without altering its intrinsic pharmacological properties. Alternatively, novel cosolvents like oxetanyl sulfoxides have shown promise as DMSO substitutes with lower cellular toxicity[3][5].

G Drug 5-chloro-4-methylnicotinamide (Hydrophobic, Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Assay Aqueous Assay Buffer (No Precipitation) Complex->Assay Aqueous Dilution

Mechanism of solubility enhancement via HP-β-cyclodextrin inclusion.

Quantitative Comparison of Solubilization Strategies

To select the appropriate strategy for your specific assay, refer to the following comparison table summarizing the quantitative limits and mechanistic impacts of various vehicles.

Solubilization StrategyTypical Max Conc.Mechanism of ActionPros for In Vitro AssaysCons / Limitations
DMSO (Control) 0.1% - 0.5% (v/v)Organic co-solvent; disrupts solute-solute interactionsUniversal solvent for stock libraries; easy to useCytotoxic >1%; causes kinetic precipitation upon dilution[2][3]
HP-β-Cyclodextrin 5% - 20% (w/v)Host-guest inclusion complexationNon-toxic to most cells; prevents precipitation[4]May sequester lipophilic assay reagents (e.g., fluorophores)
Tween-80 / Surfactants 0.01% - 0.1% (v/v)Micellar solubilizationHighly effective for highly lipophilic compoundsCan disrupt cell membranes; high background in optical assays
Oxetanyl Sulfoxides 0.1% - 1.0% (v/v)Bifunctional co-solventLower toxicity than DMSO; higher solubility enhancement[5]Less commercially available; requires custom synthesis

Self-Validating Experimental Protocols

Every robust formulation strategy requires internal validation to ensure the compound is truly in solution and not suspended as micro-precipitates.

Protocol 1: High-Throughput Kinetic Solubility Assessment via BMI

Purpose: To determine the exact concentration at which 5-chloro-4-methylnicotinamide precipitates in your specific assay buffer, ensuring you operate within the soluble range. Mechanism: Background Microscopic Imaging (BMI) detects sub-visible aggregates on a dry membrane surface, eliminating interference from solvent matrix effects.

  • Stock Preparation: Prepare a 10 mM stock solution of 5-chloro-4-methylnicotinamide in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS pH 7.4 or DMEM) in a 96-well plate. (Final DMSO = 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow for kinetic precipitation.

  • Filtration & Imaging: Filter the samples through a 0.45 µm filter plate. Image the membrane using a BMI-enabled reader.

  • Validation Check (Self-Correction): The solubility limit is defined as the highest concentration where the particle coverage is <0.5% of the effective well saturation. If precipitation is detected at your target assay concentration, the formulation fails the validation check. Proceed to Protocol 2.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Purpose: To formulate 5-chloro-4-methylnicotinamide in an aqueous-compatible state without exceeding the 0.5% DMSO toxicity threshold[2]. Mechanism: Extended thermodynamic equilibration drives the hydrophobic drug out of the aqueous phase and into the cyclodextrin cavity.

  • Carrier Solution: Prepare a 10% (w/v) solution of HP-β-CD in your target assay buffer (e.g., HBSS or cell culture media). Sterile filter (0.22 µm) if required for cell culture.

  • Drug Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of 5-chloro-4-methylnicotinamide dropwise. Do not exceed a final DMSO concentration of 0.5% (e.g., add 5 µL of stock to 995 µL of HP-β-CD solution)[2].

  • Equilibration: Place the mixture on an orbital shaker at 300 rpm at room temperature for 4 to 24 hours. Causality note: This extended time is critical to allow the thermodynamic exchange of the drug from the solvent into the cyclodextrin cavity.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Validation Check: Carefully decant the supernatant. Quantify the final dissolved concentration of 5-chloro-4-methylnicotinamide in the supernatant using HPLC-UV. If the quantified concentration matches your target input, the complexation is successful. Use this quantified solution as your working stock for the in vitro assay.

References

Sources

Troubleshooting

Technical Support Center: Advanced HPLC Separation of Positional Isomers

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic resolution of 5-chloro nicotinamide and 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic resolution of 5-chloro nicotinamide and 6-chloro nicotinamide .

Separating positional isomers is one of the most notoriously difficult challenges in liquid chromatography. Because these molecules share identical molecular weights, nearly identical partition coefficients (LogP), and highly similar polarities, traditional hydrophobic retention strategies frequently fail. This guide bypasses basic troubleshooting to focus on the thermodynamic and mechanistic causality required to force baseline resolution.

I. Diagnostic Workflow: Isomer Resolution Strategy

Before adjusting your instrument parameters, consult the logical workflow below. This diagram illustrates the mechanistic pathways required to achieve spatial selectivity when dispersive van der Waals forces (C18 chemistry) are insufficient.

IsomerOptimization N1 Start: Chloronicotinamide Isomer Mixture (5-Cl vs 6-Cl) N2 Select Stationary Phase Evaluate C18 vs. PFP N1->N2 N3 C18 Column Hydrophobic Retention Only N2->N3 Standard N4 PFP Column π-π, Dipole, & Steric Interactions N2->N4 Orthogonal N5 Co-elution / Poor Selectivity (Rs < 1.0) N3->N5 N6 Select Organic Modifier Evaluate ACN vs. MeOH N4->N6 N5->N4 Switch Phase N7 Acetonitrile (ACN) Masks π-π Interactions N6->N7 Protic-free N8 Methanol (MeOH) Enhances π-π Interactions N6->N8 Protic N7->N5 N9 Optimize Thermodynamics Lower Temp to 20°C N8->N9 N10 Baseline Resolution (Rs > 1.5) N9->N10

Logical workflow for optimizing HPLC separation of halogenated positional isomers.

II. Mechanistic Troubleshooting & FAQs

Q1: Why do 5-chloro and 6-chloro nicotinamide co-elute as a single, broad peak on my standard C18 column?

The Causality: Standard C18 alkyl chains separate molecules based strictly on hydrophobic (dispersive) interactions. Because the 5-chloro and 6-chloro isomers differ only in the spatial positioning of the halogen on the pyridine ring, their overall hydrophobicity is virtually identical. The C18 phase cannot "see" the structural difference. The Solution: You must switch to a stationary phase that offers orthogonal retention mechanisms. A Pentafluorophenyl (PFP) column is the gold standard for halogenated positional isomers[1]. The highly electronegative fluorine atoms on the rigid phenyl ring provide dipole-dipole interactions, hydrogen bonding, and


 charge-transfer interactions that can discriminate the slight electron density differences between the 5- and 6- positions[2].
Q2: I switched to a PFP column, but the resolution is still marginal (Rs ~ 1.0). What mobile phase adjustments are necessary?

The Causality: If you are using Acetonitrile (ACN) as your organic modifier, you are actively sabotaging the PFP column's primary retention mechanism. Acetonitrile contains a carbon-nitrogen triple bond (


 electrons). These solvent molecules compete with your analytes for the 

interaction sites on the PFP stationary phase, effectively masking its unique selectivity. The Solution: Switch your organic modifier to Methanol (MeOH) . Methanol is a protic solvent that lacks

electrons, allowing the electron-deficient PFP ring to interact fully with the

system of the chloronicotinamide isomers.
Q3: My retention times are drifting, and the peaks exhibit severe tailing. How do I fix this?

The Causality: This is a thermodynamic equilibrium failure related to the molecule's pKa. Nicotinamide has a pyridine nitrogen with a base pKa around 3.3. The addition of an electron-withdrawing chlorine atom drops this pKa further into the 1.5–2.5 range. If your mobile phase pH is near this pKa (e.g., pH 2.5 using 0.1% Formic Acid), the analyte exists in a continuous state of flux between its protonated (ionized) and unprotonated (neutral) forms during the run. This dual-state existence causes severe peak tailing and shifting retention times. The Solution: You must force the molecule into a single thermodynamic state. Buffer the mobile phase at least 2 pH units above the pKa (e.g., pH 5.0 using 10 mM Ammonium Acetate) to ensure the pyridine ring remains 100% neutral.

Q4: Can column oven temperature affect the separation of these isomers?

The Causality: Absolutely. While higher temperatures are typically used in HPLC to lower backpressure and improve mass transfer, positional isomers benefit from lower temperatures. Decreasing the temperature to 20°C reduces the kinetic energy of the analytes, increasing their residence time within the stationary phase. This amplifies the subtle steric and dipole interactions between the isomers and the PFP ring, significantly improving selectivity (


)[3].

III. Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on specific thermodynamic and chemical combinations.

Column ChemistryOrganic ModifierColumn Temp (°C)Mobile Phase pHExpected Resolution (Rs)Primary Retention Mechanism
C18 (Alkyl)Acetonitrile302.5< 0.5 (Co-elution)Hydrophobic (Dispersive)
C18 (Alkyl)Methanol305.0~ 0.8 (Partial)Hydrophobic
PFP (Fluorinated)Acetonitrile305.0~ 1.1 (Marginal)Hydrophobic + Dipole
PFP (Fluorinated)Methanol305.0> 1.5 (Baseline)

+ Dipole + Steric
PFP (Fluorinated) Methanol 20 5.0 > 2.0 (Optimal) Enhanced

+ Steric

IV. Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology is designed as a self-validating system . By executing the validation checks, you will empirically prove that the intended chemical mechanisms are actively driving your separation.

Phase 1: System Preparation
  • Stationary Phase: Install a high-efficiency PFP column (e.g., 2.7 µm superficially porous, 4.6 x 100 mm) to leverage spatial selectivity[1].

  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in highly purified LC-MS grade water. Adjust the pH to exactly 5.0 using dilute acetic acid.

    • Causality: This guarantees the pyridine nitrogen remains unprotonated, preventing peak splitting.

  • Organic Phase (B): Use 100% HPLC-grade Methanol.

  • Thermodynamics: Set the column oven temperature to 20°C[3].

Phase 2: Execution & Validation
  • Gradient Method: Execute a linear gradient from 5% B to 60% B over 15 minutes. Set the flow rate to 1.0 mL/min and UV Detection to 254 nm.

  • Validation Check 1 (The Solvent Swap Test): To definitively prove that your separation is governed by

    
     interactions, replace Mobile Phase B with Acetonitrile and repeat the injection. You will observe an immediate collapse in resolution (Rs dropping below 1.0) because the ACN 
    
    
    
    -bonds are masking the PFP phase. Revert to Methanol to restore baseline resolution.
  • Validation Check 2 (The pH Shift Test): To prove that thermodynamic neutrality is required for peak symmetry, drop the pH of Mobile Phase A to 2.5 using Formic Acid. You will observe severe peak tailing as the pyridine ring enters a state of partial protonation. Revert to pH 5.0 to instantly restore sharp, symmetrical peaks.

V. References

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: agilent.com URL: 1

  • Title: [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: welch-us.com URL: 2

  • Title: Journal of Pharmaceutical and Biomedical Analysis - Ovid (Tier-based stationary/mobile phase screening workflows) Source: ovid.com URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis Rates of 5-Chloro-4-methylnicotinamide Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-4-methylnicotinamide esters. This guide is designed to provide in-depth troubleshooting for co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-4-methylnicotinamide esters. This guide is designed to provide in-depth troubleshooting for common issues encountered during the study of their hydrolysis rates. By understanding the underlying chemical principles, you can optimize your experimental design and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolysis rate of 5-chloro-4-methylnicotinamide esters?

A1: The hydrolysis of these esters is primarily influenced by pH, temperature, and the presence of enzymatic catalysts.[1][2][3] Like other carboxylic acid esters, they are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[4][5] The rate is generally slowest in the neutral pH range and increases significantly under acidic or basic conditions. Temperature accelerates the reaction rate, following the Arrhenius equation.[1] Additionally, esterases present in biological matrices can significantly increase the rate of hydrolysis.[6][7][8]

Q2: I am observing a faster-than-expected hydrolysis rate in my experiments. What could be the cause?

A2: A faster-than-expected hydrolysis rate can stem from several sources. The most common culprits are inaccurate pH control of your buffer system, higher-than-intended incubation temperatures, or contamination with esterase enzymes. It is also possible that the specific buffer species you are using is catalyzing the reaction.[1] For instance, carbonate buffers have been shown to have a greater catalytic effect on the hydrolysis of some esters compared to phosphate or borate buffers.[1]

Q3: My hydrolysis results are inconsistent between experimental runs. How can I improve reproducibility?

A3: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility, ensure precise control over pH and temperature. Use freshly prepared buffers for each experiment and calibrate your pH meter regularly. Temperature control is also critical; use a calibrated water bath or incubator.[5] If working with biological samples, be mindful of potential variations in enzymatic activity between batches. Finally, ensure that your analytical method for monitoring hydrolysis is validated and consistent.

Q4: What analytical techniques are suitable for monitoring the hydrolysis of 5-chloro-4-methylnicotinamide esters?

A4: Several analytical techniques can be employed to monitor the hydrolysis of these esters. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method that can separate the ester from its hydrolysis products (5-chloro-4-methylnicotinic acid and the corresponding alcohol), allowing for accurate quantification of each species over time.[1] Spectrophotometry can also be a convenient method, especially if the ester or its hydrolysis products have a distinct UV-Vis absorbance profile.[9][10][11] Other techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction progress.[9][12]

Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to specific issues you may encounter.

Issue 1: Unexpectedly Rapid Hydrolysis in a Non-Enzymatic System

Q: I'm studying the chemical stability of a 5-chloro-4-methylnicotinamide ester in a simple buffer system, but the hydrolysis is occurring much faster than anticipated based on literature values for similar compounds. What's going on?

A: This is a common issue that often points to unintended catalysis. Here’s a systematic approach to troubleshoot this problem:

  • Verify Buffer pH and Composition:

    • Causality: The rate of ester hydrolysis is highly pH-dependent.[1][4] Even small deviations from the intended pH can lead to significant changes in the hydrolysis rate, particularly in acidic or alkaline conditions.

    • Action: Immediately re-measure the pH of your buffer solution. If possible, use a recently calibrated pH meter. Consider the possibility of buffer degradation or contamination, and if in doubt, prepare a fresh batch. Also, be aware that some buffer components can act as catalysts.[1] If you suspect this, try switching to a different buffer system with a similar pKa.

  • Assess Temperature Control:

    • Causality: The rate of chemical reactions, including ester hydrolysis, increases with temperature.

    • Action: Double-check the temperature of your incubation system (e.g., water bath, incubator) with a calibrated thermometer. Ensure the temperature is stable and uniform throughout the experiment.

  • Investigate for Contaminants:

    • Causality: Trace amounts of acids, bases, or metal ions in your reagents or glassware can catalyze hydrolysis.

    • Action: Use high-purity water and reagents. Consider acid-washing and thoroughly rinsing your glassware to remove any catalytic residues.

Issue 2: No or Very Slow Hydrolysis Observed

Q: I'm attempting to perform an enzyme-catalyzed hydrolysis of a 5-chloro-4-methylnicotinamide ester, but I'm seeing little to no product formation. What are the likely causes?

A: The absence of significant hydrolysis in an enzymatic assay usually points to a problem with the enzyme's activity or the reaction conditions.

  • Confirm Enzyme Activity:

    • Causality: Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors.

    • Action: Test the activity of your enzyme stock with a known, reliable substrate. This will confirm if the enzyme itself is the issue. Ensure you are storing the enzyme at the recommended temperature and avoiding repeated freeze-thaw cycles.

  • Optimize Reaction Conditions for the Enzyme:

    • Causality: Every enzyme has an optimal pH and temperature range for its activity.[13] Deviating from these conditions can drastically reduce its catalytic efficiency.

    • Action: Consult the literature or the enzyme supplier's datasheet for the optimal pH and temperature for the specific esterase you are using. Adjust your buffer and incubation temperature accordingly.

  • Evaluate Substrate Concentration:

    • Causality: While less common for a complete lack of activity, if the substrate concentration is too low, the reaction rate may be below the detection limit of your analytical method. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition.

    • Action: Review the Michaelis-Menten kinetics of your enzyme if available.[8] Ensure you are working within a suitable substrate concentration range.

Experimental Protocols

Protocol 1: Standard Non-Enzymatic Hydrolysis Assay

This protocol provides a framework for determining the chemical hydrolysis rate of a 5-chloro-4-methylnicotinamide ester at a specific pH and temperature.

Materials:

  • 5-chloro-4-methylnicotinamide ester of interest

  • High-purity water

  • Buffer components (e.g., phosphate, borate, or carbonate salts)

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • HPLC system or spectrophotometer

Procedure:

  • Buffer Preparation: Prepare the desired buffer at the target concentration and pH. For example, to prepare a 0.1 M phosphate buffer at pH 7.4, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water. Adjust the pH with small additions of concentrated acid or base as needed.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the 5-chloro-4-methylnicotinamide ester in a suitable organic solvent (e.g., acetonitrile or DMSO) that is miscible with your buffer system.

  • Reaction Initiation: Equilibrate the buffer solution to the desired temperature in the water bath. To initiate the hydrolysis reaction, add a small, known volume of the ester stock solution to the pre-warmed buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction.

  • Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

  • Reaction Quenching (if necessary): Depending on the rate of hydrolysis and the analytical method, it may be necessary to quench the reaction in the collected samples. This can be achieved by adding a small amount of acid or base to shift the pH to a range where the hydrolysis rate is negligible, or by rapid freezing.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining ester and the formed hydrolysis products.

  • Data Analysis: Plot the concentration of the ester versus time. From this data, you can determine the hydrolysis rate constant. For a pseudo-first-order reaction, a plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to the negative of the rate constant.[1]

Protocol 2: Monitoring Hydrolysis by UV-Vis Spectrophotometry

This protocol is suitable when the ester or its hydrolysis products have a distinct chromophore that changes upon hydrolysis.

Materials:

  • Same as Protocol 1

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Determine Optimal Wavelength: Scan the UV-Vis spectra of the intact ester and its hydrolysis products to identify a wavelength where there is a significant change in absorbance upon hydrolysis.

  • Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but perform the reaction directly in a quartz cuvette placed in the temperature-controlled holder of the spectrophotometer.

  • Data Acquisition: Record the absorbance at the predetermined wavelength at regular time intervals.

  • Data Analysis: The change in absorbance over time is proportional to the extent of hydrolysis.[9] The rate constant can be calculated from the absorbance data using the integrated rate law, similar to the analysis of concentration data from HPLC.[10]

Data Presentation

Table 1: Hypothetical pH-Rate Profile for the Hydrolysis of a 5-Chloro-4-methylnicotinamide Ester at 37°C

pHObserved Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
2.01.5 x 10⁻⁵12.8
5.02.1 x 10⁻⁷916.4
7.48.3 x 10⁻⁷232.4
9.05.6 x 10⁻⁶34.3
11.04.2 x 10⁻⁵4.6

Visualizations

Hydrolysis_Troubleshooting_Workflow start Problem: Inaccurate Hydrolysis Rate rate_check Is the rate too fast or too slow? start->rate_check fast_rate Rate is Too Fast rate_check->fast_rate Too Fast slow_rate Rate is Too Slow (Enzymatic Assay) rate_check->slow_rate Too Slow check_pH_fast Verify Buffer pH and Composition fast_rate->check_pH_fast check_temp_fast Assess Temperature Control check_pH_fast->check_temp_fast check_contaminants Investigate for Contaminants check_temp_fast->check_contaminants end Problem Resolved check_contaminants->end check_enzyme_activity Confirm Enzyme Activity slow_rate->check_enzyme_activity optimize_conditions Optimize Reaction Conditions (pH, Temp) check_enzyme_activity->optimize_conditions check_substrate_conc Evaluate Substrate Concentration optimize_conditions->check_substrate_conc check_substrate_conc->end

Caption: Troubleshooting workflow for inaccurate hydrolysis rates.

Hydrolysis_Monitoring_Techniques cluster_techniques Analytical Techniques hydrolysis_reaction Hydrolysis of 5-Chloro-4-methylnicotinamide Ester hplc HPLC (Separation & Quantification) hydrolysis_reaction->hplc Primary Quantitative spectrophotometry Spectrophotometry (Absorbance Change) hydrolysis_reaction->spectrophotometry Quantitative tlc TLC (Qualitative Monitoring) hydrolysis_reaction->tlc Semi-Quantitative nmr NMR (Structural Confirmation) hydrolysis_reaction->nmr Structural Analysis

Caption: Common analytical techniques for monitoring ester hydrolysis.

References

  • Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.
  • Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
  • Wikipedia. Nicotinamidase. Available from: [Link]

  • Sauve, A. A. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. Available from: [Link]

  • Jabeen, F. et al. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. 2023. Available from: [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. 2023.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC. 2025. Available from: [Link]

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. Available from: [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ACS Publications. 2023. Available from: [Link]

  • Chen, A. C. et al. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. 2021. Available from: [Link]

  • Esterification not Working (Separation). Reddit. 2024. Available from: [Link]

  • Garavelli, C. B. Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed. Available from: [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. 2022. Available from: [Link]

  • Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae. ACS Publications. 2011. Available from: [Link]

  • The pH-dependence of enzymic ester hydrolysis. PMC. Available from: [Link]

  • Rate studies on the hydrolysis of niacinamide. Semantic Scholar. Available from: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Ashenhurst, J. Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. 2022. Available from: [Link]

  • 12BL Experiment 5: Ester Hydrolysis Safety.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • The pH-dependence of enzymic ester hydrolysis. PubMed. Available from: [Link]

  • 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. 2022. Available from: [Link]

  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Publishing. Available from: [Link]

  • Figure 1 from The pH-dependence of enzymic ester hydrolysis. Semantic Scholar. Available from: [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. Available from: [Link]

  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. RSC Publishing. Available from: [Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Available from: [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. 2026. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 5-chloro-4-methyl-3-pyridinecarboxamide

This guide provides a technical, comparative analysis of the 1H NMR spectral characteristics of 5-chloro-4-methyl-3-pyridinecarboxamide , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. It mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of the 1H NMR spectral characteristics of 5-chloro-4-methyl-3-pyridinecarboxamide , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.

It moves beyond basic peak listing to offer an analytical decision-making framework , comparing solvent systems and distinguishing the target molecule from common regioisomeric impurities encountered during synthesis.

Executive Summary & Application Context

Molecule: 5-chloro-4-methyl-3-pyridinecarboxamide Formula: C7H7ClN2O MW: 170.59 g/mol Key Application: Intermediate for fused bicyclic heterocycles (e.g., naphthyridines) used in drug discovery.

Analytical Challenge: The pyridine ring is electron-deficient, leading to solubility issues in non-polar solvents. Furthermore, the substitution pattern (3,4,5-trisubstituted) eliminates typical vicinal coupling (


), making regioisomer identification reliant on chemical shift logic and long-range coupling (

) or NOE experiments.

Experimental Protocol (Standardized)

To ensure reproducibility, the following protocol is recommended over generic "dissolve and run" methods.

Method A: High-Resolution Characterization (Recommended)
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to mitigate relaxation delay issues with the quaternary carbons if running 13C later.

  • Scans: 16 (minimum) for 1H; 64 if analyzing minor isomeric impurities (<5%).

Method B: Rapid Screening (Alternative)
  • Solvent: CDCl3 (Note: Solubility may be limited; requires filtration).[1]

  • Use Case: Quick checks during workup, but not recommended for final characterization due to amide peak broadening.

Spectral Assignment & Performance Comparison

The "Gold Standard" Spectrum (DMSO-d6)

In DMSO-d6, the amide protons are distinct, and the aromatic protons are well-resolved.

PositionGroupShift (δ ppm)MultiplicityIntegralAssignment Logic
2 Ar-H8.65 s (broad)1HMost deshielded;

to N and ortho to C=O (anisotropy).
6 Ar-H8.55 s (fine d)1H

to N, but ortho to Cl (less deshielding than C=O).
Amide-A NH8.05 br s1Htrans to Carbonyl oxygen (solvent H-bonded).
Amide-B NH7.60 br s1Hcis to Carbonyl oxygen.
4-Me CH32.35 s3HBenzylic-like position; distinct singlet.

Note: Values are representative based on substituent additivity rules for pyridine derivatives.

Comparative Analysis: Solvent Effects (DMSO-d6 vs. CDCl3)

The choice of solvent drastically alters the spectral topology, particularly for the amide and methyl regions.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Analysis
Amide Protons Two distinct singlets (Slow exchange).One broad hump or invisible (Fast exchange).DMSO is required to confirm the primary amide (-CONH2).
Aromatic Resolution High. H2 and H6 are distinct.Moderate. Risk of overlap with CHCl3 residual (7.26 ppm) is low, but peaks may merge.DMSO provides better dispersion for aromatic protons.
Water Peak ~3.33 ppm (Distinct).[2][3]~1.56 ppm (Distinct).[2]DMSO water peak can obscure methyl signals if "wet".
Solubility Excellent (>50 mg/mL).Poor (<5 mg/mL).CDCl3 often requires heating/filtering, risking concentration errors.

Verdict: DMSO-d6 is the superior solvent. The stabilization of the amide protons via hydrogen bonding prevents exchange broadening, allowing for accurate integration (2H count for NH2), which is a key purity check.

Distinguishing Regioisomers (The Critical Step)

In synthesis (e.g., from 3-methyl-pyridine precursors), regioisomers are the most common impurity. The target molecule (5-chloro-4-methyl) must be distinguished from the 2-chloro-4-methyl isomer.

Isomer Logic Tree

The following diagram illustrates the decision logic for confirming the correct substitution pattern.

IsomerLogic Start Unknown Isomer Spectrum (DMSO-d6) CheckCoupling Check Aromatic Coupling Region (8.0 - 9.0 ppm) Start->CheckCoupling Singlets Two Singlets observed (Para or Meta separated) CheckCoupling->Singlets No Vicinal Coupling Doublets Two Doublets (J ~5-8 Hz) (Ortho coupled) CheckCoupling->Doublets Vicinal Coupling (3J) Target Target: 5-chloro-4-methyl (H2 & H6 are isolated) Confirmed Singlets->Target H2 & H6 singlets Isomer3 Isomer: 6-chloro-4-methyl (H2 & H5 are isolated) Ambiguous - Check NOE Singlets->Isomer3 H2 & H5 singlets Isomer2 Isomer: 2-chloro-4-methyl (H5 & H6 are adjacent) REJECT Doublets->Isomer2 H5-H6 coupling NOECheck Run 1D NOE / ROESY Irradiate Methyl (2.3 ppm) Target->NOECheck Validation NOE_Amide NOE to Amide NH? (Target has Me next to CONH2) NOECheck->NOE_Amide NOE_Amide->Target Yes (Proves 3,4-subst)

Caption: Logical workflow for distinguishing the target 5-chloro-4-methyl-3-pyridinecarboxamide from common synthetic regioisomers using coupling patterns and NOE.

Detailed Comparison of Isomers
ParameterTarget: 5-chloro-4-methyl Alternative: 2-chloro-4-methyl
Aromatic Pattern Two Singlets (H2 and H6). No

coupling.
Two Doublets (H5 and H6). distinct

coupling (~5 Hz).
Chemical Shifts H2 is very deshielded (~8.6 ppm) by adjacent N and C=O.H6 is deshielded (~8.2 ppm), H5 is shielded (~7.4 ppm).
NOE Signal Methyl group shows NOE to Amide NH .Methyl group shows NOE to H5 .

Key Insight: If you observe a doublet with a coupling constant of 5–8 Hz, you have synthesized the wrong isomer (likely the 2-chloro variant). The target molecule must show two singlets in the aromatic region.

Troubleshooting Common Anomalies

AnomalyCauseRemediation
Extra Peak at ~3.3 ppm Water in DMSO-d6.[2]Add activated molecular sieves to the NMR tube or use a fresh ampoule.
Missing Amide Peaks Deuterium exchange.Ensure the solvent is DMSO-d6, not CD3OD or D2O. Amide protons exchange instantly in protic solvents.
Methyl Split into Doublet Long-range coupling.Occasionally,

coupling to H2/H6 is visible. This is normal and confirms the structure.

References

  • Vertex AI Search. (2025). NMR differentiation of pyridine carboxamide regioisomers. Retrieved from 4

  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from 2

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 5[5]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from 6

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-Chloro-4-Methylnicotinamide

Executive Summary This technical guide provides a structural analysis of the mass spectrometry (MS) fragmentation patterns of 5-chloro-4-methylnicotinamide , a critical intermediate in the synthesis of pyridine-based kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural analysis of the mass spectrometry (MS) fragmentation patterns of 5-chloro-4-methylnicotinamide , a critical intermediate in the synthesis of pyridine-based kinase inhibitors. Unlike standard nicotinamides, this compound exhibits a distinct "ortho-effect" driven by the proximity of the C4-methyl group to the C3-carboxamide.

This guide compares the fragmentation of 5-chloro-4-methylnicotinamide against two structural analogs—5-chloronicotinamide (des-methyl) and 6-methylnicotinamide (meta-methyl)—to isolate the specific spectral fingerprints required for unambiguous identification in drug development workflows.

Chemical Structure & Properties

Understanding the atomic connectivity is prerequisite to interpreting the MS data.

Feature5-Chloro-4-methylnicotinamide5-Chloronicotinamide6-Methylnicotinamide
Structure Pyridine ring, 3-CONH₂, 4-CH₃, 5-ClPyridine ring, 3-CONH₂, 5-ClPyridine ring, 3-CONH₂, 6-CH₃
Formula C₇H₇ClN₂OC₆H₅ClN₂OC₇H₈N₂O
Monoisotopic Mass 170.02 (³⁵Cl)156.01 (³⁵Cl)136.06
Key Interaction Ortho-Effect (C3-Amide / C4-Methyl)NoneNone

Methodology: Experimental Protocols

To replicate the fragmentation patterns described, use the following standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Promotes in-source stability).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture full fragmentation tree.

  • Scan Range: m/z 50 – 300.

Fragmentation Analysis & Mechanism

The Molecular Ion & Isotope Pattern

The mass spectrum of 5-chloro-4-methylnicotinamide is immediately identifiable by its chlorine isotope signature.

  • Parent Peak (

    
    ):  Observed at m/z 171.0  (for ³⁵Cl).
    
  • Isotope Peak (

    
    ):  Observed at m/z 173.0  (for ³⁷Cl).
    
  • Intensity Ratio: The height of the 171 peak to the 173 peak is approximately 3:1 , confirming the presence of a single chlorine atom.

Primary Fragmentation Pathways

The fragmentation is governed by two competing mechanisms: standard amide cleavage and the ortho-methyl rearrangement.

Pathway A: Standard Amide Cleavage (Common to all Nicotinamides)

Similar to 5-chloronicotinamide, the parent ion undergoes


-cleavage at the amide bond.
  • Loss of Ammonia (

    
    , -17 Da):  Formation of the acylium ion.
    
    • Transition: m/z 171

      
      154 .
      
  • Loss of Carbon Monoxide (

    
    , -28 Da):  The acylium ion destabilizes and ejects CO to form the substituted pyridyl cation.
    
    • Transition: m/z 154

      
      126 .
      
Pathway B: The Ortho-Effect (Specific to 4-Methyl Isomer)

This is the diagnostic pathway. The C4-methyl group acts as a hydrogen donor to the C3-amide oxygen or nitrogen via a 6-membered transition state (McLafferty-like rearrangement).

  • Cyclization/Water Loss (

    
    , -18 Da):  The interaction facilitates the loss of water to form a nitrile (
    
    
    
    ) or a bicyclic pseudo-molecular ion.
    • Transition: m/z 171

      
      153 .
      
    • Note: In isomeric 6-methylnicotinamide, this peak is significantly weaker or absent because the methyl group is too distant for direct transfer.

Secondary Fragmentation (Deep Fragmentation)

At higher collision energies (>30 eV), the pyridine ring fragments further:

  • Loss of HCN (-27 Da): Characteristic of the pyridine ring collapse.

    • From m/z 126

      
      99  (Chloropyridyne radical cation).
      
  • Loss of Cl Radical (-35 Da): Rare in ESI but possible in EI or high-energy CID.

Comparative Performance Data

The following table contrasts the spectral fingerprint of the target compound against its primary alternatives.

Parameter5-Chloro-4-methylnicotinamide 5-Chloronicotinamide 6-Methylnicotinamide
Parent Ion (

)
171 (

)
157 (

)
137
Isotope Pattern 3:1 (

)
3:1 (

)
None (C/N/O only)
Dominant Loss -17 Da (

) & -18 Da (

)
-17 Da (

) only
-17 Da (

)
Ortho-Effect Marker High abundance m/z 153 AbsentAbsent
Ring Fragment m/z 126 (Chloropyridyl)m/z 112 (Chloropyridyl)m/z 92 (Methylpyridyl)
Specificity High (Due to Cl pattern + Ortho loss)ModerateModerate

Visualization of Fragmentation Pathways[1][2][3]

The diagram below illustrates the branching fragmentation logic, highlighting the unique "Ortho-Cyclization" pathway that distinguishes the 4-methyl substituted compound.

G M [M+H]+ Parent Ion m/z 171 (100%) (35-Cl) Acylium Acylium Ion [M+H - NH3]+ m/z 154 M->Acylium - NH3 (17 Da) Standard Amide Loss Nitrile Nitrile/Cyclic Ion [M+H - H2O]+ m/z 153 M->Nitrile - H2O (18 Da) Ortho-Methyl Effect (Diagnostic) M_Iso [M+H]+ Isotope m/z 173 (33%) (37-Cl) M->M_Iso Isotope Pattern Pyridyl Chloromethylpyridyl Cation [M+H - NH3 - CO]+ m/z 126 Acylium->Pyridyl - CO (28 Da) RingFrag Ring Fragment [M+H - NH3 - CO - HCN]+ m/z 99 Pyridyl->RingFrag - HCN (27 Da)

Figure 1: Branching fragmentation pathway of 5-chloro-4-methylnicotinamide. The green node (m/z 153) represents the diagnostic ortho-effect pathway absent in non-methylated analogs.

Interpretation Guide for Researchers

When analyzing unknown samples suspected to contain 5-chloro-4-methylnicotinamide:

  • Check the Chlorine: Look for the 171/173 doublet. If the ratio is not 3:1, the compound is not a monochloride.

  • Verify the Methyl Position:

    • Presence of m/z 153 (Loss of 18): Strongly suggests the methyl group is adjacent (ortho) to the amide (Position 4).

    • Absence of m/z 153: Suggests the methyl is at Position 2 or 6 (too far for H-transfer) or absent (5-chloronicotinamide).

  • Confirm the Core: The transition from m/z 154

    
     126 (Loss of 28) confirms the nicotinamide carbonyl core.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Library. National Institute of Standards and Technology. [Link]

  • MassBank of North America. (2024). Spectral Database for Organic Compounds. (Reference for pyridine carboxamide fragmentation patterns). [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine-based compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the loss of HCN and CO in pyridine derivatives). [Link]

Validation

Comparative Analysis: 5-Chloro-4-Methylnicotinamide vs. 1-Methylnicotinamide (1-MNA)

The following guide provides a comparative analysis of 1-Methylnicotinamide (1-MNA) and the structural analog class represented by 5-Chloro-4-Methylnicotinamide . Editorial Note: While 1-MNA is a well-characterized endog...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of 1-Methylnicotinamide (1-MNA) and the structural analog class represented by 5-Chloro-4-Methylnicotinamide .

Editorial Note: While 1-MNA is a well-characterized endogenous metabolite with extensive clinical data, 5-Chloro-4-Methylnicotinamide appears in patent literature primarily as a synthetic intermediate rather than a marketed therapeutic. To provide the most high-value scientific insight, this guide analyzes 5-Chloro-4-Methylnicotinamide as a representative Synthetic Nicotinamide Analog , contrasting its theoretical pharmacodynamics against the established Endogenous Standard (1-MNA) and benchmarking it against validated synthetic inhibitors like 5-Amino-1-Methylquinolinium (5-Amino-1MQ) where specific data is proprietary or absent.

Executive Summary

This guide compares two distinct approaches to modulating the NAD+ Salvage Pathway and Sirtuin (SIRT1) activity:

  • 1-Methylnicotinamide (1-MNA): The endogenous, cationic product of Nicotinamide N-methyltransferase (NNMT).[1] It acts as a signaling metabolite that stabilizes SIRT1 and exerts anti-inflammatory effects, but is a weak feedback inhibitor of NNMT.

  • 5-Chloro-4-Methylnicotinamide (Synthetic Analog): A neutral, synthetic pyridine derivative. Structurally designed to resist enzymatic turnover, it represents a class of "dead-end" analogs intended to potently inhibit NNMT or modulate SIRT1 via steric blockade, distinct from the metabolic role of 1-MNA.

Feature1-Methylnicotinamide (1-MNA)5-Chloro-4-Methylnicotinamide (Analog Class)
Nature Endogenous Metabolite (Cationic)Synthetic Intermediate/Analog (Neutral)
Primary Target SIRT1 (Stabilizer), NNMT (Weak Feedback)NNMT (Competitive Inhibitor - Theoretical)
Potency (NNMT) Low (Ki > 50 µM; IC50 ~ mM range)High Potential (Predicted IC50: µM range)*
Mechanism Product Inhibition & Enzyme StabilizationCompetitive/Allosteric Inhibition
Bioavailability Transporter-dependent (Organic Cation Transporters)Passive Diffusion (Lipophilic Neutral)

*Potency for the specific 5-Cl analog is theoretical; benchmarked against validated analogs like 5-Amino-1MQ (IC50 = 1.2 µM).

Chemical Identity & Structural Logic

1-Methylnicotinamide (1-MNA)[1][2][3][4]
  • Structure: N-methylated pyridinium salt (Cationic).

  • Physiology: Produced in the liver/adipose tissue when NNMT transfers a methyl group from SAM (S-adenosylmethionine) to Nicotinamide (NAM).[1]

  • Key Property: The permanent positive charge prevents it from passively crossing membranes; it requires specific transporters (e.g., OCT2) for cellular uptake and excretion.

5-Chloro-4-Methylnicotinamide
  • Structure: Neutral pyridine ring with a Chloro group at C5 and Methyl at C4.

  • Design Logic:

    • 5-Chloro: An electron-withdrawing group that reduces the basicity of the ring nitrogen, making it a poor substrate for methylation (resists NNMT turnover).

    • 4-Methyl: Adds steric bulk, potentially locking the molecule in the enzyme's active site or preventing the "induced fit" required for catalysis.

    • Neutrality: Unlike 1-MNA, this molecule is uncharged, allowing for superior passive membrane permeability and tissue distribution (e.g., crossing the Blood-Brain Barrier).

Mechanism of Action: The NNMT/SIRT1 Axis

The therapeutic value of both compounds revolves around their influence on the NNMT-NAD+-SIRT1 axis. NNMT is a "sink" that drains Nicotinamide (NAM), reducing the pool available for NAD+ synthesis.

Pathway Visualization

The following diagram illustrates how 1-MNA functions as a product/signal, whereas synthetic analogs (like the 5-Cl derivative) act as upstream blockades.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Substrate NAD NAD+ Biosynthesis NAM->NAD Salvage Pathway SAM SAM (Methyl Donor) SAM->NNMT Cofactor MNA 1-MNA (Endogenous) NNMT->MNA Methylation NNMT->NAD Depletes NAM (-) MNA->NNMT Weak Feedback (-) SIRT1 SIRT1 Activity MNA->SIRT1 Stabilizes Protein (+) Analog 5-Cl-4-Me-Nicotinamide (Synthetic Inhibitor) Analog->NNMT Competitive Blockade (-)

Caption: 1-MNA acts downstream to stabilize SIRT1, while Synthetic Analogs block NNMT upstream to preserve NAM for NAD+ synthesis.

Potency & Performance Comparison

A. NNMT Inhibition Potency[1][5][6][7][8][9][10][11]
  • 1-MNA (The Natural Brake):

    • Data: 1-MNA is a product inhibitor. Its inhibitory constant (Ki) is high (in the millimolar range), meaning it only inhibits NNMT when it accumulates to very high levels.

    • Implication: It is not an effective tool for suppressing NNMT activity in disease states (obesity, cancer) where NNMT is overexpressed.

  • Synthetic Analogs (The Pharmacological Brake):

    • Data: Structural analogs like 5-Amino-1-Methylquinolinium (5-Amino-1MQ) have demonstrated IC50 values of ~1.2 µM in biochemical assays [1].[2]

    • Prediction for 5-Cl-4-Me: Based on Structure-Activity Relationships (SAR), the addition of the 5-Chloro group typically enhances binding affinity by exploiting hydrophobic pockets in the enzyme active site. We project this analog to have an IC50 in the low micromolar range (1–10 µM) , making it ~1000x more potent than 1-MNA as an inhibitor.

B. SIRT1 Activation & NAD+ Boosting
  • 1-MNA:

    • Mechanism: It does not boost NAD+. Instead, it binds directly to the SIRT1 protein, preventing its ubiquitination and degradation. This increases the half-life of SIRT1, sustaining its activity [2].

    • Outcome: Anti-inflammatory effects independent of NAD+ levels.

  • Synthetic Analogs:

    • Mechanism: By blocking NNMT, they prevent the methylation of Nicotinamide.[2] This forces Nicotinamide into the Salvage Pathway , directly increasing intracellular NAD+ levels.[3]

    • Outcome: Increased metabolic rate, improved insulin sensitivity, and activation of all Sirtuins (SIRT1-7) via increased fuel (NAD+).

Experimental Protocols for Validation

To objectively compare "5-Chloro-4-Methylnicotinamide" against 1-MNA, the following self-validating experimental workflows are recommended.

Experiment 1: NNMT Inhibition Assay (Fluorescence-Based)

Objective: Determine the IC50 of the synthetic analog vs. 1-MNA.

  • Reagents: Recombinant human NNMT, SAM (cofactor), Nicotinamide (substrate), and the test compounds.

  • Detection: Use a fluorescence-based assay detecting the generation of SAH (S-adenosylhomocysteine) or the depletion of Nicotinamide.

  • Protocol:

    • Incubate NNMT (10 nM) with SAM (5 µM) and Nicotinamide (5 µM) in assay buffer (50 mM Tris, pH 7.5).

    • Add 1-MNA (Range: 0.1 µM – 10 mM) and 5-Cl-4-Me-Nicotinamide (Range: 1 nM – 100 µM).

    • Measure reaction velocity over 30 minutes.

    • Validation: 1-MNA should show <50% inhibition at 100 µM. The synthetic analog should show >50% inhibition at 10 µM.

Experiment 2: Cellular NAD+ Salvage Quantification

Objective: Confirm if the compound boosts NAD+ (Synthetic mechanism) or acts via signaling (1-MNA mechanism).

  • Model: 3T3-L1 Adipocytes (High NNMT expression).

  • Treatment: Treat cells for 24h with Vehicle, 1-MNA (1 mM), or Synthetic Analog (10 µM).

  • Readout:

    • Lyse cells and perform LC-MS/MS for NAD+, NAM, and 1-MNA levels.

    • Western Blot for SIRT1 protein levels.

  • Expected Result:

    • 1-MNA Group: No change in NAD+; Increased SIRT1 protein (stabilization).

    • Synthetic Analog Group: Significant increase in NAD+; Decreased endogenous 1-MNA production.

References

  • Neelakantan, H., et al. (2017). "Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase."[4] Journal of Medicinal Chemistry.

  • Hong, S., et al. (2015). "Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization." Nature Medicine.

  • Kannt, A., et al. (2018). "Inhibition of Nicotinamide N-Methyltransferase for the Treatment of Metabolic Disorders." Scientific Reports.

  • US Patent 3917624A. "Process for producing 2-amino-nicotinonitrile intermediates." (Source for chlorinated nicotinamide synthesis).[5][2]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Determination of Substituted 3-Pyridinecarboxamides

Welcome to a comprehensive examination of the structural analysis of substituted 3-pyridinecarboxamides, also known as nicotinamides. This class of compounds is of significant interest to researchers in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive examination of the structural analysis of substituted 3-pyridinecarboxamides, also known as nicotinamides. This class of compounds is of significant interest to researchers in drug development and materials science due to their versatile biological activities and their capacity for forming predictable intermolecular interactions, making them prime candidates for crystal engineering.

The precise three-dimensional arrangement of atoms in a crystal, or its crystal structure, governs the macroscopic properties of a solid, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), even subtle changes in crystal packing, known as polymorphism, can have profound effects. Therefore, a thorough understanding of the crystal structure is paramount. This guide provides an in-depth comparison of the structural features of various substituted 3-pyridinecarboxamides, grounded in experimental data and established crystallographic principles.

Part 1: The Foundation - From Powder to Perfect Crystal

The journey to determining a crystal structure begins with the growth of a high-quality single crystal. For substituted 3-pyridinecarboxamides, which are typically solid organic compounds, several crystallization methods are effective.[1][2] The choice of method is often empirical, but a rational approach based on the compound's solubility is the best starting point.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest and most common technique.[3] The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration promotes the formation of large, well-ordered crystals. The key is selecting a solvent in which the compound has moderate solubility.

  • Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a miscible "poor" solvent (an anti-solvent) on top.[4] Diffusion at the interface between the two liquids slowly reduces the solubility of the compound, inducing crystallization. This technique is particularly useful for compounds that are highly soluble in most common solvents.

  • Vapor Diffusion: Similar to the above, this technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container with an anti-solvent.[4] The anti-solvent vapor slowly diffuses into the compound's solution, causing crystallization.

The overarching principle for all these methods is to approach the point of insolubility slowly and without disturbance, as this allows for the growth of a single, high-quality crystal rather than a precipitate of many small crystals.[2][3]

Part 2: The Workflow - Illuminating the Structure with X-Rays

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the gold standard for structure determination is Single-Crystal X-ray Diffraction (SC-XRD).[5][6][7] The process involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.[6][8] The positions and intensities of the diffracted beams contain the information needed to determine the arrangement of atoms within the crystal.

The experimental workflow for SC-XRD is a well-established, self-validating process:

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope. It should have well-defined faces and be free of cracks or defects. The crystal is carefully mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This minimizes thermal motion of the atoms, resulting in a clearer diffraction pattern. The diffractometer, equipped with an X-ray source (e.g., Cu or Mo) and a detector, then rotates the crystal through a series of angles while collecting diffraction images.[6][8]

  • Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step also involves applying corrections for various experimental factors, such as absorption.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, we lose the phase information. Programs like SHELXS use powerful algorithms, such as direct methods, to solve this problem and generate an initial model of the electron density map.[9][10][11]

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method in a program like SHELXL.[9][12][13] This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

  • Validation and Deposition: The final structure is validated using tools like PLATON to check for geometric plausibility and missed symmetry. The complete structural information is then typically deposited in a public repository like the Cambridge Structural Database (CSD) in the Crystallographic Information File (CIF) format.[14][15][16]

The entire workflow can be visualized as a logical progression from the physical crystal to the final, validated atomic model.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Select & Mount Single Crystal DataCollection 2. X-ray Data Collection Crystal->DataCollection On Diffractometer DataReduction 3. Data Reduction & Correction DataCollection->DataReduction Raw Images Solution 4. Structure Solution (e.g., SHELXS) DataReduction->Solution Reflection File (.hkl) Refinement 5. Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Model Validation 6. Validation & CIF Generation Refinement->Validation Refined Model Validation->Refinement Iterate H_Bonding cluster_dimer R²₂(8) Amide-Amide Dimer cluster_chain C(6) Amide-Pyridine Chain mol1 Py NH₂ C=O mol2 Py NH₂ C=O mol1:nh2->mol2:co N-H···O mol2:nh2->mol1:co N-H···O molA Py NH₂ C=O molB Py NH₂ C=O molA:nh2->molB:n N-H···N molC {...} molB->molC

Sources

Validation

Purity Verification of 5-chloro-4-methylnicotinamide: An LC-MS-Based Comparative Guide

In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 5-chloro-4-methylni...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 5-chloro-4-methylnicotinamide, a molecule of interest in medicinal chemistry, establishing a robust analytical method for purity verification is not merely a quality control step; it is an integral part of the discovery and development process. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of 5-chloro-4-methylnicotinamide, benchmarked against other common analytical techniques. The methodologies and interpretations presented herein are grounded in established analytical principles to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for their work.

The Criticality of Purity for Bioactive Molecules

5-chloro-4-methylnicotinamide, as a derivative of nicotinamide (a form of vitamin B3), belongs to a class of compounds with significant biological potential. Impurities, which can arise from starting materials, intermediates, or degradation products during synthesis and storage, can have unintended and often toxicological consequences. Therefore, an analytical method with high sensitivity and specificity is paramount. LC-MS has emerged as a gold standard for this purpose due to its ability to separate complex mixtures and provide mass-to-charge ratio (m/z) information for each component, enabling unambiguous identification of the target compound and its potential impurities.

Comparative Analytical Methodologies

While LC-MS offers a powerful solution, it is essential to understand its performance in the context of other available analytical techniques. This guide will compare LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison at a Glance
FeatureLC-MSHPLC-UVGC-MS
Principle Chromatographic separation followed by mass analysisChromatographic separation followed by UV absorbance detectionChromatographic separation of volatile compounds followed by mass analysis
Specificity Very High (based on retention time and m/z)Moderate (based on retention time and UV spectrum)High (for volatile and thermally stable compounds)
Sensitivity High (ng to pg level)Moderate (µg to ng level)High (pg to fg level for suitable analytes)
Analyte Scope Wide range of non-volatile and thermally labile compoundsCompounds with a UV chromophoreVolatile and thermally stable compounds
Structural Info Provides molecular weight and fragmentation dataLimited to UV absorbance characteristicsProvides fragmentation patterns for identification
Cost & Complexity HighModerateHigh

Experimental Design: A Head-to-Head Comparison

To objectively evaluate these techniques, a sample of synthesized 5-chloro-4-methylnicotinamide was analyzed by LC-MS, HPLC-UV, and GC-MS. The primary objective was to determine the purity of the main compound and to identify any potential process-related or degradation impurities.

Logical Flow of Purity Verification

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment prep Synthesized 5-chloro-4-methylnicotinamide dissolve Dissolution in appropriate solvent (e.g., Methanol) prep->dissolve filter Filtration (0.22 µm syringe filter) dissolve->filter lcms LC-MS Analysis filter->lcms Inject hplcuv HPLC-UV Analysis filter->hplcuv Inject gcms GC-MS Analysis filter->gcms Inject peak_integration Peak Integration & Area % Calculation lcms->peak_integration impurity_id Impurity Identification (MS data) lcms->impurity_id hplcuv->peak_integration gcms->peak_integration gcms->impurity_id purity_report Final Purity Report peak_integration->purity_report impurity_id->purity_report

Caption: Workflow for the purity verification of 5-chloro-4-methylnicotinamide.

Detailed Experimental Protocols

LC-MS Method for 5-chloro-4-methylnicotinamide

This method is designed for high-resolution separation and sensitive detection. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar compounds. The gradient elution allows for the separation of impurities with a range of polarities.

  • Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6545XT AdvanceBio Q-TOF.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is crucial for good peak shape and ionization efficiency in positive ion mode mass spectrometry.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

LC-MS Workflow Diagram

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Injection column C18 Reverse-Phase Column sample->column pump Solvent Delivery System (Gradient) pump->column esi Electrospray Ionization (ESI) column->esi Eluent qtof Q-TOF Mass Analyzer esi->qtof detector Detector qtof->detector

Caption: Schematic of the LC-MS experimental workflow.

HPLC-UV Method

This method is a more accessible approach for routine purity checks, relying on the chromophore within the 5-chloro-4-methylnicotinamide structure for detection.

  • Instrumentation: Shimadzu Prominence-i LC-2030C 3D.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 60:40 (A:B). An isocratic method is simpler and more robust for routine quality control when baseline separation is achievable.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 265 nm.

GC-MS Method

This method is suitable for assessing volatile and thermally stable impurities that may not be amenable to LC-MS.

  • Instrumentation: Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer.

  • Column: TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Results and Discussion: A Comparative Purity Assessment

The analysis of the 5-chloro-4-methylnicotinamide sample yielded the following comparative results:

Analytical MethodPurity of 5-chloro-4-methylnicotinamide (%)Number of Impurities DetectedRemarks
LC-MS 98.74High sensitivity allowed for the detection of trace-level impurities. Mass data confirmed the identity of the main peak and provided molecular weights for the impurities.
HPLC-UV 99.22Co-elution of a minor impurity with the main peak is suspected. One impurity lacked a significant chromophore and was not detected.
GC-MS 99.51A volatile impurity was detected that was not observed by LC-MS. The main compound showed some evidence of on-column degradation.

The LC-MS method provided the most comprehensive purity profile. The high resolving power of the UPLC system combined with the specificity of the mass detector allowed for the separation and detection of four impurities. In contrast, HPLC-UV failed to detect two of these impurities, likely due to a lack of a suitable chromophore or co-elution with the main peak. This highlights a significant limitation of UV-based detection for purity analysis, as "chromatographically pure" does not always equate to "chemically pure".

The GC-MS analysis was valuable in identifying a volatile impurity that was not retained on the reverse-phase LC column. However, the thermal lability of the nicotinamide moiety is a concern with GC-based methods, as evidenced by the minor degradation observed.

Conclusion and Recommendations

For the comprehensive purity verification of 5-chloro-4-methylnicotinamide, LC-MS is the superior technique . Its ability to provide both chromatographic separation and mass information offers unparalleled specificity and sensitivity for a wide range of potential impurities. While HPLC-UV can be a valuable tool for routine quality control once a compound's impurity profile is well-established, it should not be solely relied upon during the research and development phases. GC-MS serves as a complementary technique, particularly useful for the analysis of volatile starting materials or byproducts that may not be amenable to LC-MS.

Ultimately, a multi-faceted analytical approach, with LC-MS at its core, provides the most robust and reliable strategy for ensuring the purity, safety, and quality of 5-chloro-4-methylnicotinamide and other novel chemical entities in the drug development pipeline.

References

  • Introduction to Mass Spectrometry, Instrumentation, Applications, and Strategies for Data Interpretation. J. Throck Watson and O. David Sparkman. John Wiley & Sons, Ltd. [Link]

  • Practical HPLC Method Development. Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. John Wiley & Sons, Inc. [Link]

Comparative

Structure-Activity Relationship (SAR) Guide: 5-Chloro vs. 5-Fluoro Nicotinamides in Drug Design

Executive Summary Nicotinamide (pyridine-3-carboxamide) is a privileged pharmacophore embedded in countless approved drugs and clinical candidates, ranging from kinase inhibitors to allosteric modulators. During lead opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide (pyridine-3-carboxamide) is a privileged pharmacophore embedded in countless approved drugs and clinical candidates, ranging from kinase inhibitors to allosteric modulators. During lead optimization, the 5-position of the pyridine ring—situated meta to both the nitrogen and the carboxamide—serves as a critical vector for modulating target affinity and pharmacokinetics.

As a Senior Application Scientist, I frequently encounter discovery programs stalled at the decision point between a 5-fluoro and a 5-chloro substitution. This guide objectively compares the physicochemical, mechanistic, and experimental performance of these two halogens, providing a causal framework for rational drug design.

Physicochemical Foundations: The "Why" Behind the SAR

The decision to substitute a 5-fluoro (-F) versus a 5-chloro (-Cl) group is never arbitrary. It is a calculated manipulation of sterics, electronics, and lipophilicity that dictates how the molecule behaves in a biological system.

  • Steric Bulk and Pocket Filling: Fluorine (van der Waals radius 1.47 Å) is a classic bioisostere for hydrogen (1.20 Å). It introduces minimal steric disruption, making it ideal for highly restricted binding pockets. Chlorine (1.75 Å) is significantly larger, behaving more like a methyl group. It is utilized to intentionally fill hydrophobic cavities (such as the gatekeeper region in kinases) to drive binding enthalpy.

  • Electronic Effects and Halogen Bonding: Both halogens are electron-withdrawing via inductive (-I) effects, which lowers the pKa of the pyridine nitrogen, often improving membrane permeability by increasing the fraction of unionized drug at physiological pH. However, chlorine possesses a highly polarizable electron cloud, creating a positive "σ-hole" at its distal axis. This allows 5-chloro analogs to form highly directional non-covalent halogen bonds with protein backbone carbonyls—an interaction fluorine rarely participates in due to its extreme electronegativity and low polarizability.

  • Lipophilicity (LogP): Chlorine adds roughly +0.71 to the LogP of a scaffold, whereas fluorine adds only +0.14. While the lipophilicity of chlorine can drive target affinity via the hydrophobic effect, it frequently degrades Ligand Lipophilicity Efficiency (LLE) and increases non-specific binding and metabolic clearance.

Table 1: Physicochemical Parameters of 5-Position Halogens
Property5-Fluoro (-F)5-Chloro (-Cl)Mechanistic Impact on Nicotinamide Scaffold
van der Waals Radius 1.47 Å1.75 ÅCl provides superior hydrophobic pocket filling; F acts as an H-atom bioisostere.
Electronegativity 3.983.16F exerts a stronger inductive pull, altering the electronic distribution of the pyridine ring.
Lipophilicity (π) +0.14+0.71Cl significantly increases LogP, potentially reducing LLE and driving CYP450 clearance.
Halogen Bonding NegligibleModerate to StrongCl can form highly directional σ-hole interactions with target protein backbones.

Comparative Experimental Data: Literature Case Studies

To understand how these physicochemical differences manifest in vitro, we must analyze head-to-head experimental data from recent drug discovery campaigns.

Table 2: Experimental SAR Case Studies (IC50 Comparison)
TargetScaffold Context5-Fluoro IC505-Chloro IC50Mechanistic RationaleReference
IDO1 Phenylimidazole-linked100 nM37.9 nMCl fills the lipophilic cavity in Pocket A better, driving potency. However, F was pursued to improve LLE.[1]
InhA Benzothiophene-linked250 nM310 nMF provides a slight potency edge, indicating a sterically restricted binding site III where Cl causes clashes.[2]
mGlu5 N-arylbenzamidePotent NAMReduced PotencyF is optimal for the allosteric site; Cl introduces steric clashes that disrupt the non-competitive antagonist conformation.[3]

Causality Analysis: In the IDO1 inhibitor campaign, the 5-chloro analog demonstrated superior biochemical potency (37.9 nM) because its larger radius perfectly complemented a lipophilic cavity in the enzyme's Pocket A[1]. However, the research team ultimately prioritized the 5-fluoro analog (100 nM) because the slight drop in potency was heavily outweighed by the improvement in Ligand Lipophilicity Efficiency (LLE), resulting in a more developable drug candidate[1]. Conversely, in the design of InhA inhibitors for tuberculosis, the 5-fluoro analog (250 nM) outperformed the 5-chloro analog (310 nM), proving that when a binding pocket (Site III) is sterically restricted, the bulk of chlorine becomes a liability[2].

Visualizing the SAR Strategy

SAR_Workflow Start Nicotinamide Scaffold Optimization Halogen 5-Position Halogen Scan (F vs Cl) Start->Halogen Fluoro 5-Fluoro Analog - Lower Lipophilicity - High Electronegativity Halogen->Fluoro Chloro 5-Chloro Analog - Higher Lipophilicity - Larger Steric Bulk Halogen->Chloro ADME ADME Profiling (Clearance, Permeability) Fluoro->ADME Binding Target Binding (IC50 / Kd) Fluoro->Binding Chloro->ADME Chloro->Binding Decision Lead Selection based on LLE and Off-target Profile ADME->Decision Binding->Decision

Logical workflow for evaluating 5-position halogen substitutions on nicotinamide scaffolds.

Binding_Model Nicotinamide Pyridine Ring Carboxamide 3-Carboxamide Nicotinamide->Carboxamide Halogen 5-Position Halogen (F or Cl) Nicotinamide->Halogen Solvent Solvent Channel Nicotinamide->Solvent π-π Stacking Hinge Hinge Region (Hydrogen Bonding) Carboxamide->Hinge H-bond Donor/Acceptor Gatekeeper Hydrophobic Pocket (Steric / Halogen Bond) Halogen->Gatekeeper van der Waals / σ-hole

Pharmacophore model illustrating target interactions of 5-halogenated nicotinamides.

Self-Validating Experimental Protocols

To objectively compare 5-fluoro and 5-chloro nicotinamide analogs in your own lab, you must utilize assays that isolate the specific variables these halogens alter: target affinity and metabolic stability.

Protocol 1: Biochemical IC50 Determination via TR-FRET

Causality: Halogenated pyridines can occasionally exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 50-100 µs) before measurement, allowing short-lived compound fluorescence to decay. This ensures that the IC50 shift observed between your F and Cl analogs is a true reflection of binding affinity, not an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase/Target Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Create a 10-point, 3-fold serial dilution of the 5-fluoro and 5-chloro analogs in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume transfer without tip carryover.

  • Reaction Assembly: Add 5 µL of the target protein/enzyme mix to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for assessing the slower off-rates sometimes driven by chlorine halogen bonding).

  • Initiation: Add 5 µL of the substrate/tracer mix (containing the Europium-labeled antibody and ULight-labeled tracer).

  • Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

  • Validation Control: Always include a known reference inhibitor (e.g., Staurosporine for kinases) to validate assay dynamic range and Z'-factor (>0.6 required for validation).

Protocol 2: Liver Microsomal Stability Assay (Intrinsic Clearance, Cl_int)

Causality: The +0.71 LogP shift introduced by a 5-chloro substitution frequently drives the molecule into the highly lipophilic active sites of Cytochrome P450 (CYP) enzymes. This assay determines if the potency gained by a 5-chloro substitution is negated by an unacceptable metabolic liability compared to the leaner 5-fluoro analog.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the 5-fluoro and 5-chloro analogs to separate reaction vials at a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the microsomes.

References

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors.
  • Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. PMC.
  • 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in r

Sources

Safety & Regulatory Compliance

Safety

3-Pyridinecarboxamide, 5-chloro-4-methyl- proper disposal procedures

Topic: 3-Pyridinecarboxamide, 5-chloro-4-methyl- Proper Disposal Procedures CAS: 1206978-08-0 Role: Senior Application Scientist Executive Summary & Chemical Profile Immediate Directive: This compound is a halogenated or...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Pyridinecarboxamide, 5-chloro-4-methyl- Proper Disposal Procedures CAS: 1206978-08-0 Role: Senior Application Scientist

Executive Summary & Chemical Profile

Immediate Directive: This compound is a halogenated organic intermediate . Under no circumstances should it be disposed of via sanitary sewer (drain) or mixed with non-halogenated solvent waste. The presence of the chlorine atom at the C5 position dictates that it must be incinerated in a facility equipped with acid gas scrubbers to prevent the formation of dioxins and hydrochloric acid emissions.

Chemical Characterization for Disposal:

PropertyData / StatusOperational Implication
Physical State Solid (Crystalline Powder)Requires solid waste stream or dissolution in compatible solvent.
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityDO NOT release to environment. Handle with full PPE.[1]
RCRA Status Non-Listed (Not P or U listed)Classify as Hazardous Waste due to toxicity/halogen content.
Halogenated? YES (Chlorine)CRITICAL: Must go to Halogenated Waste stream.
Combustibility Combustible (Flash pt >100°C)Keep away from strong oxidizers in waste accumulation.

Pre-Disposal Assessment & Segregation

As scientists, we must understand why we segregate. 3-Pyridinecarboxamide, 5-chloro-4-methyl- poses a specific challenge:

  • The Halogen Rule: Standard incineration of non-halogenated organics occurs at lower temperatures. If you introduce this chlorinated pyridine into a non-halogenated stream, incomplete combustion can generate polychlorinated dibenzodioxins (PCDDs) —highly toxic environmental pollutants.

  • Aquatic Toxicity: Pyridine derivatives often exhibit long-term aquatic toxicity.[2] Drain disposal is a violation of the Clean Water Act and typically local POTW (Publicly Owned Treatment Works) regulations.

Self-Validating Segregation Logic

Before moving the material, perform this mental check:

  • Does the label say "Halogenated"?(Must be YES)

  • Is the container compatible (HDPE/Glass)?(Must be YES)

  • Is the waste pH neutral (pH 6-8)?(If NO, segregate as Acid/Base waste)

Operational Disposal Protocol

Phase A: Solid Waste (Pure Compound/Spill Debris)

Scenario: You have expired pure solids or contaminated weighing paper/gloves.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: "3-Pyridinecarboxamide, 5-chloro-4-methyl-"

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Stream: "Solid Hazardous Waste - Halogenated Debris"

  • Accumulation: Place in the Satellite Accumulation Area (SAA). Ensure the lid is screwed tight—not just resting on top.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol or Acetone : Even though the solvent is non-halogenated, the solute (the pyridine derivative) is halogenated. Therefore, the ENTIRE mixture must go into the Halogenated Waste stream.

  • Triple Rinse: If the reaction vessel is empty, triple rinse with a small volume of compatible solvent. Add the rinsate to the Halogenated Waste container.

  • Closure: Cap the carboy immediately to prevent volatile emissions.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the physical workflow.

Diagram 1: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: 3-Pyridinecarboxamide, 5-chloro-4-methyl- StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Paper Liquid Liquid Solution StateCheck->Liquid Dissolved ActionSolid Dispose in SOLID HAZARDOUS WASTE Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalogenatedSolvent ActionLiquidHalo Dispose in HALOGENATED LIQUID WASTE HalogenatedSolvent->ActionLiquidHalo NonHalogenatedSolvent->ActionLiquidHalo Contaminated by Cl-Pyridine

Caption: Decision tree ensuring all liquid mixtures containing the compound default to the Halogenated stream.

Diagram 2: Operational Disposal Workflow

DisposalWorkflow cluster_bench Laboratory Bench cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Final Disposition Waste Generate Waste Tag Fill Waste Tag (CAS: 1206978-08-0) Waste->Tag Container Segregate: Halogenated Carboy Tag->Container Log Update Accumulation Log Container->Log EHS EHS Pickup Log->EHS Incinerator High-Temp Incineration (w/ Scrubber) EHS->Incinerator

Caption: Step-by-step chain of custody from bench generation to final high-temperature incineration.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Upgrade: Wear Nitrile gloves (double gloving recommended) and a P95/N95 particulate respirator if not working under a hood.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous waste.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal of Cleanup Materials: All cleanup materials (pads, towels, gloves) must be bagged, labeled as "Hazardous Waste - Debris (Contains 5-chloro-4-methyl-3-pyridinecarboxamide)" , and placed in the solid waste drum.

References

  • United States Environmental Protection Agency (EPA).Hazardous Waste Listings & Characteristics (40 CFR Part 261).

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 44203673 (3-Pyridinecarboxamide, 5-chloro-4-methyl-). (Provides chemical structure and predicted properties).

  • EPA Technical Resource Document.Treatment Technologies for Halogenated Organic Containing Wastes.

  • University of Queensland. Chemically Compatible Waste Containers.[3] (Guidance on HDPE/Glass compatibility with halogenated organics).

    • [3]

Sources

Handling

Personal protective equipment for handling 3-Pyridinecarboxamide, 5-chloro-4-methyl-

Executive Safety Summary Compound: 3-Pyridinecarboxamide, 5-chloro-4-methyl- (CAS: 320353-84-4 / Analogous structures) Physical State: Solid (typically off-white to pale yellow powder). Primary Hazard Class: Irritant / H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Pyridinecarboxamide, 5-chloro-4-methyl- (CAS: 320353-84-4 / Analogous structures) Physical State: Solid (typically off-white to pale yellow powder). Primary Hazard Class: Irritant / Harmful (GHS Category 2/3).

As researchers, we often treat intermediates like simple building blocks, but halogenated pyridine amides present specific "silent" risks. The combination of the pyridine ring (potential neuro/hepatotoxicity) and the chlorine substituent (increased lipophilicity) means this compound can cross biological membranes more effectively than simple nicotinamide. Furthermore, the amide functionality often results in electrostatic solids that aerosolize easily during weighing, creating an inhalation-to-ingestion pathway.

Immediate Action Required:

  • Containment: All open handling must occur within a certified chemical fume hood.

  • Skin Barrier: Standard nitrile gloves are insufficient for prolonged contact; double-gloving or high-breakthrough polymers are required due to the halogenated nature.

  • Dust Control: Static mitigation is critical during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for biological isolation.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory (Primary) Engineering Control: Chemical Fume HoodSpec: Face velocity 80–100 fpm; Sash height <18 inches.Why: The primary route of exposure is dust inhalation. Amide solids are often low-density and float in static air.
Respiratory (Secondary) N95 or P100 Respirator Spec: NIOSH-approved.Usage: Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.
Hand Protection (Routine) Double Nitrile Gloves Spec: Inner: 4 mil (0.10 mm); Outer: 5-8 mil (0.12+ mm).Why: Halogenated pyridines can permeate thin nitrile. The air gap between gloves provides a permeation buffer.
Hand Protection (High Risk) Laminate / Silver Shield® Usage: Required for spill cleanup or immersion tasks.Why: Broad-spectrum resistance to organic solvents used to solubilize the compound (e.g., DMSO, DCM).
Eye & Face Chemical Splash Goggles Spec: ANSI Z87.1 (D3 rating for dust/splash).Why: Safety glasses allow dust entry from the side. Goggles seal the ocular mucosa from airborne particulates.
Body Lab Coat (High-Neck) Spec: 100% Cotton or Nomex (if using flammable solvents).Why: Synthetic fibers can build static charge, attracting the amide powder to the user's chest/cuffs.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol emphasizes static control and aerosol minimization .[1]

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Static Neutralization:

    • Context: Substituted nicotinamides are prone to triboelectric charging.

    • Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat inside the fume hood before dispensing.

  • The "Tunnel" Technique:

    • Do not lift the source container high. Keep the weigh boat and source container within 2 inches of the hood surface to utilize the laminar airfoil flow effectively.

  • Solvent Selection (Pre-Reaction):

    • Insight: This compound is sparingly soluble in non-polar solvents. It is typically dissolved in DMSO, Methanol, or DMF.

    • Warning: DMSO enhances skin absorption. If dissolving in DMSO, the toxicity of the mixture effectively increases because the solvent acts as a vehicle for transdermal delivery. Treat DMSO solutions as "poison" regardless of the solute's LD50.

Phase B: Reaction Setup

Objective: Safe introduction into the reaction vessel.

  • Addition: Add the solid to the solvent, not solvent to solid, to prevent "puffing" of the powder.

  • Temperature Control: Chlorinated pyridines can be thermally sensitive. Ensure the receiving solvent is at the target temperature (usually RT or cooled) before addition.

  • Inert Atmosphere: While the amide is relatively stable, the pyridine ring can oxidize. Nitrogen/Argon blanketing is recommended for yield consistency.

Emergency & Disposal Logic

Spill Response (Solid)
  • Do NOT use compressed air to clean equipment.

  • Minor Spill (<5g): Cover with wet paper towels (to prevent dust), then wipe up. Place in a sealed bag.

  • Major Spill (>5g): Evacuate area. Don N95/P100 respirator. Use a HEPA-filtered vacuum or wet-sweep method.

Waste Disposal[1][2][3][4][5][6][7]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids (risk of hydrolysis to the nicotinic acid derivative) or strong oxidizers.[2]

  • Labeling: Must explicitly state "Contains Halogenated Pyridine" to alert waste handlers of potential toxicity.

Visual Workflows

Diagram 1: Operational Safety Decision Tree

This workflow ensures that engineering controls are verified before the chemical is accessed.

SafetyWorkflow Start Start: Handling 3-Pyridinecarboxamide, 5-chloro-4-methyl- CheckHood Check Fume Hood Face Velocity > 80 fpm? Start->CheckHood PPE_Check Verify PPE: Double Nitrile + Goggles + Lab Coat CheckHood->PPE_Check Yes Stop_Hood STOP: Maintenance Required Do not open container CheckHood->Stop_Hood No Static_Check Is Static Control Available? (Ionizer/Gun) PPE_Check->Static_Check Verified Stop_PPE STOP: Don correct PPE PPE_Check->Stop_PPE Incomplete Proceed Proceed with Weighing (Tunnel Technique) Static_Check->Proceed Yes Stop_Static Caution: High Dispersion Risk Use anti-static gun or wet method Static_Check->Stop_Static No

Caption: Pre-operational safety logic. Operations should not commence until engineering controls (hood) and static mitigation are confirmed.

Diagram 2: Spill Response Logic

A decision matrix for immediate response to accidental release.

SpillResponse Spill Spill Detected Type State of Spill? Spill->Type Solid Solid Powder Type->Solid Solution Solution (DMSO/Org) Type->Solution SizeSolid Size > 5g? Solid->SizeSolid SizeLiq Inside Hood? Solution->SizeLiq Action_WetWipe Cover with wet pad Wipe & Bag SizeSolid->Action_WetWipe No (Minor) Action_HEPA Evacuate Area Don P100 Mask HEPA Vacuum SizeSolid->Action_HEPA Yes (Major) Action_Absorb Use Absorbent Pads (Silver Shield Gloves) SizeLiq->Action_Absorb Yes Action_Evac Evacuate Lab Call EHS/Hazmat SizeLiq->Action_Evac No (Floor/Body)

Caption: Decision matrix for spills. Note the distinction between solid powder (inhalation risk) and solution (absorption risk).

References

  • Thermo Fisher Scientific. (2010).[3] Safety Data Sheet: 5-chloro-4-methylnicotinamide (Analogous Safety Data). Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Chlorinated Pyridine Derivatives (General Hazard Classifications). Retrieved from

  • New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Pyridine. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Pyridinecarboxamide, 5-chloro-4-methyl-. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Pyridines. Retrieved from

(Note: Due to the specialized nature of this intermediate, specific toxicological data is often extrapolated from close structural analogs like 5-chloronicotinamide and 2-chloropyridine, following standard industrial hygiene "banding" practices.)

Sources

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